Imatinib

Catalog No.
S530487
CAS No.
152459-95-5
M.F
C29H31N7O
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imatinib

CAS Number

152459-95-5

Product Name

Imatinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)

InChI Key

KTUFNOKKBVMGRW-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble in water at pH < 5.5 (mesylate salt)
1.46e-02 g/L

Synonyms

alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide, CGP 57148, CGP-57148, CGP57148, CGP57148B, Gleevec, Glivec, imatinib, imatinib mesylate, imatinib methanesulfonate, Mesylate, Imatinib, Methanesulfonate, Imatinib, ST 1571, ST1571, STI 571, STI-571, STI571

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

The exact mass of the compound Imatinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in water at ph < 5.5 (mesylate salt)1.46e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759854. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Protein kinase inhibitors, Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Imatinib mechanism of action tyrosine kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Mechanism of Action

Imatinib is a small molecule protein-tyrosine kinase inhibitor that competes with ATP for binding to the kinase domain of specific target proteins [1]. The table below summarizes its primary molecular targets.

Target Protein Action Primary Therapeutic Context Consequence of Inhibition
BCR-ABL Inhibitor [2] Chronic Myelogenous Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) [2] [1] Induces apoptosis; inhibits proliferation, survival, and cytoskeletal signaling pathways (Ras/MapK, Src/Pax/Fak/Rac, PI3K/AKT) [2].
c-KIT Antagonist [2] Gastrointestinal Stromal Tumors (GIST) [1] Inhibits proliferation and induces apoptosis in GIST cells expressing activating c-Kit mutations [2].
Platelet-Derived Growth Factor Receptors (PDGFR-α & PDGFR-β) Antagonist [2] Myelodysplastic/Myeloproliferative Diseases, Hypereosinophilic Syndrome (HES) [1] Inhibits PDGF-mediated cellular events [2].
Other Targets
• Macrophage colony-stimulating factor 1 receptor (CSF1R) [2] [3] Antagonist [2] Investigational Off-target effects; potential role in side effects like hypopigmentation [3].
• Discoidin domain-containing receptors (DDR1, DDR2) [2] Antagonist [2] Investigational Off-target effects.
• Oxidoreductase NQO2 [4] Competitive inhibition with substrate [4] Investigational Contributes to pharmacological effects; mechanism distinct from kinase inhibition [4].

This compound binds to the ATP-binding pocket within the kinase domain, stabilizing it in an inactive, non-phosphorylated conformation [4]. This prevents the transfer of phosphate groups to tyrosine residues on substrate proteins, thereby halting the downstream signaling cascades that drive uncontrolled cell growth, reduced apoptosis, and altered cell adhesion [2] [1].

The following diagram illustrates the core mechanism of BCR-ABL inhibition by this compound and the resulting disruption of downstream signaling pathways.

G BCR_ABL BCR-ABL Fusion Protein (Constitutively Active Tyrosine Kinase) Downstream1 Proliferation & Survival Pathways (Ras/MapK, PI3K/AKT) BCR_ABL->Downstream1 Phosphorylates Downstream Proteins Downstream2 Cytoskeletal & Motility Pathways (Src/Pax/Fak/Rac) BCR_ABL->Downstream2 Phosphorylates Downstream Proteins This compound This compound Inactive_ABL BCR-ABL in Inactive Conformation This compound->Inactive_ABL  Binds ATP Pocket  & Stabilizes Inactive Form Inactive_ABL->Downstream1  Blocks Phosphorylation Inactive_ABL->Downstream2  Blocks Phosphorylation Biological_Effect Uncontrolled Cell Growth & Reduced Apoptosis Downstream1->Biological_Effect Downstream2->Biological_Effect

Experimental Insights into Resistance Mechanisms

Despite its efficacy, a significant challenge in this compound therapy is the development of resistance. The following diagram and table outline key resistance pathways and the experimental workflow used to identify BCR-ABL-independent mechanisms.

G Exp_Start Generate TKI-Resistant CML Cell Lines (Biological replicates for this compound & nilotinib) Analysis Genome-Wide Analysis Exp_Start->Analysis GW_Exp mRNA Expression (Microarray) Analysis->GW_Exp GW_Meth DNA Methylation (EPIC BeadChip) Analysis->GW_Meth Identification Identify Differentially Expressed Genes & Pathways GW_Exp->Identification GW_Meth->Identification Target Key Target Identified: Fibronectin 1 (FN1) Identification->Target Functional_Val Functional Validation Target->Functional_Val KD FN1 Knockdown (Native Cells) Functional_Val->KD OE FN1 Recovery (Resistant Cells) Functional_Val->OE KD_Res Reduced Adhesion Decreased TKI Susceptibility KD->KD_Res OE_Res Partially Restored This compound Response OE->OE_Res

Research classifies resistance mechanisms into two main categories:

Resistance Mechanism Description Experimental Evidence/Detection
BCR-ABL-Dependent
Point Mutations in Kinase Domain Amino acid substitutions (e.g., T315I) that interfere with this compound binding by altering contact points or shifting the kinase conformation equilibrium [4]. Sanger sequencing or next-generation sequencing of the BCR-ABL kinase domain [5].
BCR-ABL Gene Amplification Overexpression of the BCR-ABL oncogene, requiring higher drug concentrations for inhibition [6]. Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).
BCR-ABL-Independent
Altered Cell Adhesion & Microenvironment Downregulation of the extracellular matrix protein Fibronectin 1 (FN1) reduces cell adhesion and decreases this compound susceptibility [5]. Genome-wide expression arrays; functional validation via siRNA knockdown and overexpression [5].
Persistence of Leukemic Stem Cells (LSCs) Quiescent CML stem cells are inherently resistant to TKIs and rely on alternative survival pathways [6]. Syngeneic transplantation models in mice; analysis of key LSC maintenance pathways (Hedgehog/Smo, PML, β-catenin) [6].
Upregulation of Drug Efflux Transporters Increased expression of ATP-binding cassette (ABC) transporters like P-glycoprotein reduces intracellular this compound accumulation [5] [7]. Flow cytometry with transporter-specific fluorescent substrates.

Pharmacokinetic and Clinical Considerations

The transition from mechanism to clinical efficacy is influenced by several pharmacokinetic and real-world factors.

Parameter Details Clinical Relevance
Bioavailability ~98% [2] [7] High oral bioavailability ensures efficient systemic delivery.
Protein Binding ~95% (primarily to albumin and α1-acid glycoprotein) [2] [7] High binding may influence the free, active drug fraction; changes in protein levels can affect drug efficacy and toxicity [7].
Metabolism Primarily by hepatic CYP3A4 [2] [1]. Concomitant use of strong CYP3A4 inducers or inhibitors can significantly alter this compound plasma levels, requiring dose adjustment or avoidance [1] [8].
Elimination Half-life This compound: ~18 hours; Active metabolite (CGP74588): ~40 hours [2]. Supports once-daily dosing and contributes to a steady drug concentration.
Trough Plasma Concentration (Cmin) A target of >1100 ng/mL has been associated with improved response rates and longer progression-free survival in GIST [7]. Therapeutic drug monitoring (TDM) can be valuable in cases of suboptimal response, severe toxicity, or suspected drug interactions [7].

A real-world study highlighted that grade ≥3 adverse drug reactions occurred in 43% of patients within three months, with dose modifications being frequent (58% within 12 months) [9]. This underscores the gap between clinical trial outcomes and routine practice, where patients are more heterogeneous.

References

BCR-ABL Kinase Domain Structure and Imatinib Binding Mechanisms: A Comprehensive Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCR-ABL in Pathogenesis and Targeted Therapy

The BCR-ABL fusion oncoprotein results from a reciprocal chromosomal translocation t(9;22)(q34;q11) that forms the Philadelphia chromosome, the hallmark genetic abnormality in Chronic Myelogenous Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). This chimeric gene encodes a constitutively active tyrosine kinase that drives leukemogenesis through uncontrolled cell proliferation and suppression of apoptosis. The discovery and development of Imatinib (Gleevec/STI571), a specific BCR-ABL tyrosine kinase inhibitor (TKI), revolutionized CML treatment and became a paradigm for targeted cancer therapy. However, the emergence of drug resistance mutations, particularly within the kinase domain, remains a significant clinical challenge. This whitepaper provides a comprehensive technical analysis of BCR-ABL kinase domain structure, the structural basis of this compound binding, resistance mechanisms, and experimental methodologies for studying these interactions, with emphasis on implications for rational drug design.

BCR-ABL Kinase Domain Architecture

Overall Structural Organization

The BCR-ABL kinase domain exhibits a characteristic two-lobed architecture common to protein kinases, consisting of an N-lobe (primarily β-sheets) and a C-lobe (predominantly α-helices) connected by a flexible hinge region [1]. Between these lobes lies the ATP-binding pocket, where physiological substrate binding and catalysis occur, and where most small-molecule inhibitors including this compound bind. Several regulatory structural elements within this domain are crucial for understanding inhibitor binding and resistance mechanisms:

  • Phosphate-binding loop (P-loop): A glycine-rich flexible loop between two β-sheets in the N-lobe that facilitates ATP binding and phosphotransfer.
  • Activation loop (A-loop): A pivotal regulatory element containing critical residues including the DFG motif (Asp-Phe-Gly) at its N-terminus, a central tyrosine residue (Tyr393), and the substrate-binding region at its C-terminus.
  • Catalytic loop: Contains the catalytic aspartate residue (Asp363) essential for phosphotransfer.
  • αC-helix: Plays a key role in conformational changes between active and inactive states.

Table 1: Key Structural Elements of the BCR-ABL Kinase Domain

Structural Element Location Functional Role Key Residues
P-loop N-lobe ATP binding, phosphotransfer G250, Y253
Activation Loop Between N&C lobes Regulation of kinase activity DFG motif (D381, F382, G383), Y393
Catalytic Loop C-lobe Catalytic activity D363, K271, E286
Hinge Region Between N&C lobes Connects lobes, inhibitor binding T315, M318
αC-helix N-lobe Conformational regulation E286, V289, M290
Key Functional Residues

Several residues within the kinase domain play particularly important roles in function and inhibitor binding:

  • Thr315: The "gatekeeper" residue located at the apex of hydrophobic spikes connecting the C- and N-lobes in active conformation. This residue is critical for inhibitor selectivity and represents the most clinically significant site of resistance mutations [1].
  • Asp363: Positioned in the catalytic loop, responsible for coordinating Mg²⁺ ions and facilitating phosphotransfer during catalysis [2].
  • Tyr393: Located in the activation loop, serves as a phosphorylation target that regulates kinase activity through conformational changes [2].

Structural Mechanism of this compound Binding

DFG-out Conformation and Inactive State Stabilization

This compound exhibits a unique mechanism of action by specifically binding to and stabilizing the inactive conformation of the BCR-ABL kinase domain. Structural studies reveal that this compound binding requires the kinase to adopt a specific DFG-out conformation, where the activation loop folds inward toward the ATP-binding site, with the DFG motif displaced from its canonical position in active kinases [3] [1]. In this conformation:

  • The activation loop mimics bound peptide substrate
  • The DFG motif is dislocated from the catalytic site ("DFG-out")
  • The adenine-binding pocket is inaccessible to ATP
  • The P-loop becomes kinked and forms a hydrophobic cage over the bound inhibitor

This DFG-out conformation creates a unique binding pocket that extends beyond the ATP-binding site, allowing this compound to achieve its high specificity for BCR-ABL over other kinases that may not readily adopt this conformation [1].

Molecular Interactions in this compound Binding

The molecular interactions between this compound and the BCR-ABL kinase domain have been elucidated through X-ray crystallography and structure-activity relationship (SAR) studies [3] [1]. This compound consists of:

  • A bisarylanilino core with a phenyl ring on one side and a pyridine-pyrimidine moiety on the other
  • A benzamide-piperazine group in the meta-position of the aniline-type nitrogen atom

These structural elements establish an extensive network of interactions with the kinase domain:

Table 2: Molecular Interactions Between this compound and BCR-ABL Kinase Domain

This compound Region Binding Site Location Interaction Type Key Residues
Pyridine-pyrimidine moiety Adenine-binding site Hydrophobic interactions, H-bond T315 (gatekeeper)
Benzamide ring DFG-out pocket Van der Waals V289, M290, D381, I360, H361
Methylpiperazine group Solvent-exposed region Polar interactions -
Anilino bridge Between binding regions Structural spacer -

The binding involves six highly energetic hydrogen bonds, each contributing significantly to the total binding energy. This explains why mutations affecting hydrogen bond donors/acceptors often lead to clinical resistance, as the loss of even one such interaction substantially reduces binding affinity [1].

Binding Kinetics and Intermediate States

Recent molecular dynamics (MD) simulations have revealed that this compound binding follows a complex pathway with multiple long-lived intermediate states [4]. The binding process can be represented as:

Where P represents the protein, P-L is a protein-ligand intermediate state, and PL is the final bound complex. Key findings from these computational studies include:

  • The first step is a concentration-dependent bimolecular association leading to a ligand-bound intermediate
  • The second step is a slow concentration-independent unimolecular rearrangement to the final complex
  • This compound can primarily exit the crystallographic binding pose through two pathways: sliding under the P-loop cleft or sliding under the αC-helix
  • Once displaced from the primary binding pose, this compound becomes trapped in metastable intermediate states characterized by diverse ligand orientations and conformations
  • Relaxation timescales within these intermediate states may exceed 3-4 milliseconds

These intermediate states are spectroscopically indistinguishable from the crystallographic binding pose, explaining observations from tryptophan stopped-flow fluorescence experiments [4].

G P Unbound BCR-ABL (DFG-out conformation) PL Initial Encounter Complex P->PL Fast Concentration-dependent P_L Intermediate State PL->P_L Rearrangement Final Final Bound Complex P_L->Final Slow Concentration-independent

Figure 1: Kinetic pathway of this compound binding to BCR-ABL showing fast initial association followed by slower conformational rearrangement

Resistance Mechanisms and Mutational Analysis

Major Resistance Mutations

Resistance to this compound therapy develops in approximately one-third of CML patients, primarily through point mutations within the kinase domain that impair drug binding [5] [1]. These mutations can be categorized by their structural location and mechanism:

Table 3: Major BCR-ABL Mutations Conferring this compound Resistance

Mutation Location Structural Mechanism Frequency Impact on this compound Binding
T315I Gatekeeper Steric hindrance, loss of H-bond, prevents DFG-out conformation 15-20% High-level resistance
Y253H/F P-loop Alters P-loop conformation, affects hydrophobic cage 10-15% Moderate to high resistance
E255K/V P-loop Disrupts salt bridges, alters P-loop conformation 10-15% Moderate to high resistance
G250E P-loop Alters P-loop flexibility and conformation 5-10% Moderate resistance
F317L SH2 contact Disrupts hydrophobic interactions 5-10% Moderate resistance
M351T Catalytic domain Alters long-range interactions 5-10% Low to moderate resistance
H396P/R Activation loop Disrupts A-loop conformation 5% Moderate resistance
Structural Basis of Resistance

Different mutations confer resistance through distinct mechanisms:

  • Direct steric hindrance: T315I replaces threonine with bulkier isoleucine, creating steric clash with this compound and eliminating a critical hydrogen bond [1] [6].
  • Conformational effects: P-loop mutations (Y253H, E255K/V) alter the conformation of the hydrophobic cage that surrounds this compound, reducing binding affinity without directly contacting the drug [6].
  • Long-range effects: Some mutations (e.g., M351T, H396P) affect residues distant from the binding site but disrupt the precise conformational equilibrium required for high-affinity this compound binding [6].

The T315I "gatekeeper" mutation is particularly problematic as it confers resistance to multiple TKIs (this compound, nilotinib, dasatinib) and represents a major clinical challenge. Molecular dynamics simulations show that this mutation not only causes steric hindrance but also stabilizes the active kinase conformation, making transition to the DFG-out state required for this compound binding less favorable [6].

Experimental Methods for Studying BCR-ABL Activity and Inhibition

Structural Biology Techniques

X-ray crystallography has been instrumental in elucidating the structural basis of this compound binding and resistance mechanisms. The crystal structures of c-Abl in complex with this compound (PDB: 2HYY) and other inhibitors (e.g., PD173955) revealed critical details of inhibitor interactions and conformational states [3]. Key methodological considerations include:

  • Protein construct design: Typically residues 235-498 of Abl kinase, corresponding to the catalytic domain
  • Crystallization conditions: Often require specific phosphorylation states and presence of inhibitors to stabilize particular conformations
  • Data collection and refinement: High-resolution structures (typically <2.5Å) necessary to resolve detailed inhibitor-protein interactions
Biochemical and Cellular Assays

Various assays have been developed to measure BCR-ABL activity and inhibition:

  • In vitro kinase assays: Measure phosphorylation of substrates (e.g., CrkL) in cell-free systems
  • Phospho-tyrosine ELISA: Quantifies total tyrosine phosphorylation in BCR-ABL-positive cells; sensitive enough for primary patient samples [7]
  • CrkL phosphorylation analysis: By Western blot or flow cytometry; CrkL is a specific BCR-ABL substrate
  • Cell proliferation assays: Determine IC₅₀ values for inhibitors under standardized conditions
Computational Approaches

Molecular dynamics (MD) simulations provide insights into dynamic aspects of binding not accessible through static structures:

  • Long-timescale MD (~30+ ns) reveals conformational flexibility and intermediate states [4] [6]
  • Pulling simulations explore dissociation pathways and energy barriers
  • Free energy calculations quantify mutational effects on binding affinity

G MD Molecular Dynamics Simulations Biochem Biochemical Assays MD->Biochem Predicted Interactions Crystal X-ray Crystallography Crystal->MD Initial Structure Cell Cellular Assays Biochem->Cell Validation Clinical Clinical Samples Cell->Clinical Translation Clinical->Crystal Mutation Analysis

Figure 2: Integrated experimental approaches for studying BCR-ABL structure and function

Therapeutic Implications and Future Directions

Evolution of BCR-ABL Inhibitors

Understanding the structural basis of this compound binding and resistance has driven the development of next-generation BCR-ABL inhibitors:

  • Nilotinib: Designed based on this compound structure with improved potency but similar binding mode; ineffective against T315I [5]
  • Dasatinib: Binds active conformation (DFG-in); multi-kinase inhibitor including SRC family kinases [5]
  • Bosutinib: Dual ABL/SRC inhibitor with different resistance profile [5]
  • Ponatinib: Third-generation inhibitor specifically designed to target T315I mutant through creative structural optimization that avoids steric clash [1]
Novel Therapeutic Strategies

Beyond ATP-competitive inhibitors, several innovative approaches are being explored:

  • Allosteric inhibitors: Compounds like GNF-2 that bind to the myristoyl pocket and stabilize inactive conformation through a different mechanism [5]
  • Dual-targeting strategies: Combining ATP-competitive and allosteric inhibitors for synergistic effects
  • Adoptive T-cell therapy: Engineering T-cells with TCRs specific for mutant BCR-ABL neoantigens (e.g., E255V) [8]
  • Degradation strategies: PROTAC molecules that target BCR-ABL for proteasomal degradation

Conclusion

The detailed structural understanding of the BCR-ABL kinase domain and its interaction with this compound has been fundamental to advancing CML therapy. The DFG-out binding mechanism explains both the remarkable specificity of this compound and its vulnerability to resistance mutations, particularly at the gatekeeper T315 position. Integrated approaches combining structural biology, computational simulations, and biochemical assays continue to reveal new insights into binding dynamics and resistance mechanisms. These advances are driving the development of next-generation therapeutics with activity against resistant mutants and novel mechanisms of action. The continued structural and mechanistic investigation of BCR-ABL remains essential for addressing the ongoing challenge of treatment resistance and improving outcomes for CML patients.

References

Non-Kinase Targets of Imatinib: A Comprehensive Technical Guide to NQO2 Oxidoreductase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance of Imatinib's Off-Target Interactions

This compound (Gleevec, STI-571) represents a landmark achievement in targeted cancer therapy, serving as the first-line treatment for chronic myelogenous leukemia (CML) by specifically inhibiting the BCR-ABL tyrosine kinase. Despite its renowned specificity for ABL, KIT, and PDGFR kinases, This compound demonstrates unanticipated promiscuity through its interactions with non-kinase targets. The discovery that this compound binds and inhibits the oxidoreductase NQO2 (NAD(P)H Quinone Dehydrogenase 2) revealed a previously unrecognized dimension of its pharmacological profile [1]. This interaction is particularly significant because it occurs at physiologically relevant concentrations (IC₅₀ ≈ 80 nM) well within the therapeutic serum concentrations of approximately 1 μM achieved in patients [2].

The identification of NQO2 as a bona fide off-target for this compound emerged from systematic chemical proteomic screens designed to comprehensively characterize drug-protein interactions [3]. These studies demonstrated that while this compound exhibits remarkable selectivity compared to second-generation BCR-ABL inhibitors (binding only 4-5 proteins in K562 cell lysates versus >30 for dasatinib), its off-target profile includes this surprising non-kinase component [1]. The clinical relevance of this interaction stems from NQO2's high expression in myeloid cells—the very cells targeted in CML therapy—and from RNAi studies showing that NQO2 knockdown reduces proliferation in K562 CML cells [1] [2]. This suggests that NQO2 inhibition may contribute to this compound's overall pharmacological effects, potentially including both therapeutic and adverse outcomes.

Structural Biology of NQO2 Inhibition by this compound

Overall Architecture of the NQO2-Imatinib Complex

The molecular basis for this compound's inhibition of NQO2 has been elucidated through X-ray crystallography revealing the structure of the human NQO2-imatinib complex at 1.75 Å resolution [4] [2] [5]. NQO2 is a cytoplasmic flavoprotein that functions as an oxidoreductase involved in the cellular response to oxidative stress, utilizing FAD (flavin adenine dinucleotide) as a prosthetic group [1]. The structural analysis shows that this compound binds directly within the enzyme active site, adjacent to the isoalloxazine ring of the FAD cofactor [2]. This binding location explains the competitive inhibition pattern observed in biochemical assays, where this compound competes with substrate for access to the active site [5].

The NQO2-imatinib complex crystallizes in space group I422, with one monomer in the asymmetric unit [2]. In the final refined model, four N-terminal residues (including two from a purification tag) and one C-terminal residue are disordered, while the remainder of the structure is well-defined, allowing precise characterization of the drug-protein interactions. The structure reveals that NQO2 forms a functional dimer, with this compound binding at the interface of the dimerization domain in close proximity to the FAD cofactor [1] [2]. This quaternary arrangement is essential for proper positioning of the active site residues and the flavin cofactor for catalytic activity.

Molecular Recognition and Binding Mechanism

This compound interacts with NQO2 primarily through extensive hydrophobic interactions with residues lining the active site cavity, making no direct hydrogen bonds with the protein [1]. The binding is stabilized by π-π stacking interactions between the pyridine and pyrimidine rings of this compound and the isoalloxazine ring system of the FAD cofactor [1] [2]. This stacking arrangement displaces natural substrates from the active site, providing the structural basis for competitive inhibition. Steric constraints within the active site pocket force this compound to adopt a compact horseshoe conformation that differs significantly from the extended conformation observed in most kinase complexes [1].

Table 1: Key Interactions in the NQO2-Imatinib Complex

Interaction Type Structural Components Energetic Contribution
Hydrophobic Interactions Multiple hydrophobic side chains in active site Primary binding energy source
π-π Stacking This compound pyridine/pyrimidine rings with FAD isoalloxazine Significant stabilization energy
Van der Waals Forces Extensive complementarity with active site Additional binding affinity
Hydrogen Bonds None directly with protein Not applicable
Solvent Exposure Portion of this compound extends into solvent Reduced desolvation penalty

The binding specificity of this compound for NQO2 over the closely related NQO1 (49% sequence identity) is explained by steric hindrance from Phe232, Tyr128, and Pro68 in NQO1 that would occlude the this compound binding site [1]. This discriminative binding highlights the importance of subtle structural differences in off-target interactions and provides insights for designing more specific inhibitors. Spectroscopic evidence confirms that this compound binding perturbs the protein environment around the flavin prosthetic group without displacing it from the protein, as the absorption spectrum in the presence of this compound does not resemble that of free flavin [2].

Experimental Quantification of NQO2 Inhibition

Quantitative Analysis of Inhibitory Potency

The inhibition of NQO2 by BCR-ABL inhibitors has been quantitatively characterized using continuous spectrophotometric assays that monitor enzyme activity through coupled reactions [2] [5]. In these assays, the NQO2-mediated reduction of menadione to menadiol is coupled to the reduction of the dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by menadiol, resulting in a measurable increase in absorbance at 590 nm [2]. This robust assay format enables precise determination of inhibition constants across a range of drug concentrations.

The measured IC₅₀ values reveal striking differences in inhibitory potency among clinically used BCR-ABL inhibitors. This compound demonstrates nanomolar affinity for NQO2 (IC₅₀ = 80-82 nM), approaching the potency of the natural flavonoid inhibitor quercetin (IC₅₀ = 42 nM) [2] [5]. Nilotinib, a second-generation BCR-ABL inhibitor, also inhibits NQO2 but with approximately 5-fold lower potency (IC₅₀ = 380 nM) [2]. In contrast, dasatinib shows negligible inhibition even at micromolar concentrations (IC₅₀ > 100 μM) [2] [5]. This pattern of inhibition aligns with chemical proteomic data showing NQO2 binding by this compound and nilotinib but not dasatinib [3].

Table 2: Quantitative Inhibition Parameters of NQO2 by BCR-ABL Inhibitors

Compound IC₅₀ Value Inhibition Mechanism Structural Basis
This compound 80-82 nM Competitive with substrate Compact conformation, π-stacking with FAD
Nilotinib 380 nM Competitive with substrate Structural analog of this compound
Dasatinib >100 μM No significant inhibition Inability to adopt required conformation
Quercetin 42 nM Competitive with substrate Natural flavonoid inhibitor
Binding Affinity and Specificity Assessments

Additional biophysical techniques have provided complementary data on this compound-NQO2 interactions. Electronic absorption spectroscopy reveals characteristic perturbations in the flavin environment upon this compound binding, with difference spectra showing minima at 389, 446, and 475 nm and maxima at 496 and 560 nm [2]. These spectral changes confirm direct binding to the active site without displacement of the FAD cofactor. Competitive binding assays further support these findings, demonstrating competitive inhibition with respect to substrate with a Kᵢ of 39 nM, consistent with the IC₅₀ values from activity assays [2].

The physiological relevance of these in vitro measurements is strengthened by comparison to pharmacokinetic data. With therapeutic serum concentrations of this compound reaching approximately 1 μM in patients—more than 10-fold above the IC₅₀ for NQO2 inhibition—it is virtually certain that NQO2 is substantially inhibited during this compound therapy [1] [2]. This suggests that NQO2 inhibition should be considered as a potential contributor to both therapeutic and adverse effects of this compound treatment.

Chemical Proteomic Discovery of Non-Kinase Targets

Methodological Approaches for Target Identification

The discovery of NQO2 as a non-kinase target of this compound was enabled by innovative chemical proteomic strategies that bypass the limitations of traditional pre-selected target screens [1] [3]. Two complementary approaches have been successfully employed:

  • Modified inhibitor affinity chromatography: this compound is chemically modified to allow covalent attachment to solid support matrices, then incubated with cell lysates to capture interacting proteins. Bound proteins are specifically eluted and identified through tandem mass spectrometry [1].

  • Mixed kinase inhibitor beads (Kinobeads): This approach uses a panel of broad-specificity kinase inhibitors attached to beads to comprehensively capture kinases and other ATP-binding proteins from cell lysates. To identify this compound targets, lysates are pre-incubated with this compound before exposure to the kinobeads. Proteins that no longer bind to the beads due to competitive displacement by this compound are identified through comparative quantitative proteomics [1] [3].

Both methods confirmed the high selectivity of this compound compared to second-generation inhibitors, with only 4-5 proteins captured from K562 CML cell lysates by this compound versus more than 30 for dasatinib [1]. This difference is explained by this compound's unique mechanism of targeting the inactive kinase conformation, which is less conserved than the active conformation targeted by dasatinib [1].

The following diagram illustrates the experimental workflow for the kinobeads approach that identified NQO2 as an this compound target:

Start K562 Cell Lysate Preincubation Pre-incubation with This compound Start->Preincubation Control Control (No this compound) Start->Control Beads1 Mixed Kinase Inhibitor Beads Preincubation->Beads1 Beads2 Mixed Kinase Inhibitor Beads Control->Beads2 Wash1 Wash to Remove Non-specific Binding Beads1->Wash1 Wash2 Wash to Remove Non-specific Binding Beads2->Wash2 Elution1 Protein Elution Wash1->Elution1 Elution2 Protein Elution Wash2->Elution2 MS1 Tandem Mass Spectrometry Elution1->MS1 MS2 Tandem Mass Spectrometry Elution2->MS2 Comp Comparative Analysis (Identify Displaced Proteins) MS1->Comp MS2->Comp NQO2 NQO2 Identified as Non-Kinase Target Comp->NQO2

Experimental workflow for NQO2 identification using competitive chemical proteomics.

Target Validation and Hit Prioritization

Following initial identification, putative targets require rigorous validation through orthogonal methods. For NQO2, this included:

  • Direct binding assays using purified proteins to confirm physical interaction and determine binding constants
  • Enzyme activity assays to demonstrate functional inhibition at physiologically relevant concentrations
  • Structural studies to elucidate the molecular basis of interaction
  • Cellular studies to assess physiological consequences of target engagement

This multi-faceted validation approach confirmed NQO2 as a genuine off-target of this compound with potential biological significance [3] [2]. The chemical proteomic studies also revealed that NQO2 is phosphorylated in CML cell lines, suggesting potential regulation of its function, though phosphorylation appears to have minimal impact on enzymatic activity [2].

Functional Implications and Therapeutic Perspectives

Biological Context of NQO2 Inhibition

NQO2 is a cytoplasmic flavoprotein oxidoreductase that catalyzes the two-electron reduction of quinones using electron donors such as nicotinamide riboside (NRH) [2]. While its precise physiological functions remain incompletely understood, NQO2 is implicated in metabolic reduction and xenobiotic detoxification pathways [2]. The enzyme is highly expressed in myeloid cells, suggesting cell-type-specific functions that may be particularly relevant in CML pathophysiology [1]. RNA interference studies demonstrating reduced proliferation of K562 CML cells upon NQO2 knockdown support a potential role in cell growth regulation [1] [2].

The biological consequences of NQO2 inhibition by this compound may extend beyond cancer therapy. Evidence suggests potential implications for inflammatory and autoimmune diseases, with case reports detailing positive effects of this compound in rheumatoid arthritis, psoriasis, spondyloarthritis, and Crohn's disease [1]. Mouse models indicate efficacy in type 1 diabetes, largely through PDGFR inhibition, but a potential contribution from NQO2 inhibition cannot be excluded [1]. Given NQO2's involvement in oxidative stress responses, inhibition of this enzyme might contribute to this compound's anti-inflammatory activity through modulation of redox signaling pathways [1].

Implications for Drug Design and Safety

The discovery of NQO2 as an off-target for this compound has important implications for rational drug design and safety assessment. The structural flexibility exhibited by this compound—adopting distinct conformations when bound to different targets—highlights the challenge of predicting off-target interactions based solely on primary target structures [1]. Future drug development efforts must account for the distinct conformations that small molecule inhibitors can adopt to fully understand their range of potential targets [1].

From a clinical perspective, the limited promiscuity of this compound may actually represent an optimal balance, allowing its successful application in diverse diseases while maintaining an acceptable safety profile [1]. Known mild adverse effects of this compound include edema, muscle cramps, diarrhea, and bone marrow toxicity, though the molecular mechanisms underlying these side effects remain largely unknown [1]. While cardiotoxicity has been reported as a potentially severe adverse effect, this appears to result primarily from inhibition of the intended ABL target rather than off-target interactions [1]. The extent to which NQO2 inhibition contributes to this compound's adverse effect profile remains an open question requiring further investigation.

The following diagram illustrates the structural adaptations of this compound that enable its binding to both kinase and non-kinase targets:

This compound This compound Kinase Kinase Targets (ABL, KIT, PDGFR) This compound->Kinase NonKinase Non-Kinase Targets (NQO2) This compound->NonKinase Extended Extended Conformation Kinase->Extended HBs Multiple H-Bonds Van der Waals Kinase->HBs Compact Compact Conformation NonKinase->Compact Hydrophobic Hydrophobic Interactions π-π Stacking NonKinase->Hydrophobic DFG DFG-out Inactive Conformation Extended->DFG ActiveSite Active Site Binding Adjacent to FAD Compact->ActiveSite

Structural flexibility of this compound enables binding to diverse targets through distinct conformations.

Conclusion

The discovery of NQO2 as a non-kinase target of this compound exemplifies the importance of comprehensive drug profiling in understanding both therapeutic and off-target effects. The structural characterization of the NQO2-imatinib complex provides valuable insights for rational drug design, revealing how conformational flexibility enables promiscuous binding. From a clinical perspective, the functional inhibition of NQO2 at therapeutic concentrations suggests potential contributions to both therapeutic and adverse effects that warrant further investigation.

References

Structural Basis for Imatinib Specificity to the DFG-Out Conformation: Molecular Mechanisms and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kinase Conformational Dynamics and Imatinib

Protein kinases represent one of the largest families of signaling proteins in the human genome, with approximately 518 members regulating critical cellular processes through phosphorylation. The conserved catalytic domain of eukaryotic protein kinases features a bilobal architecture comprising a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe), connected by a hinge region that forms part of the ATP-binding site. Within this conserved architecture, the DFG motif (Asp-Phe-Gly) at the N-terminus of the activation loop plays a pivotal role in controlling kinase activity and serves as a key conformational switch recognized by selective inhibitors.

This compound (Gleevec/STI571) emerged as a breakthrough molecularly targeted therapy for chronic myeloid leukemia (CML) and represented a milestone in rational drug design. Approved by the FDA in 2001, this compound targets the BCR-ABL fusion oncoprotein in CML, but also inhibits other tyrosine kinases including KIT and PDGFR. Its clinical success revolutionized cancer treatment and established kinase inhibition as a validated therapeutic strategy. Remarkably, this compound achieves its selectivity by specifically recognizing the DFG-out conformation, an inactive state of the kinase domain that is accessible to only a subset of kinases. This in-depth technical review examines the structural basis for this compound specificity, experimental methodologies for studying DFG conformational dynamics, and implications for kinase drug discovery.

Structural Fundamentals of the DFG Motif

DFG Conformational States

The DFG motif undergoes a remarkable conformational rearrangement that controls kinase activation state and inhibitor binding. The transition between DFG-in and DFG-out states involves an approximately 180° rotation of the aspartate and phenylalanine side chains, resulting in their positional exchange and significant structural changes in the ATP-binding pocket.

Table 1: Characteristics of DFG Conformational States

Feature DFG-In (Active) DFG-Out (Inactive)
Aspartate Orientation Points into ATP-binding site Points away from ATP-binding site
Phenylalanine Position Buried in hydrophobic pocket Exposed, pointing into ATP site
Allosteric Pocket Not formed Fully formed
Catalytic Competence Catalytically active Catalytically impaired
Activation Loop Open, accessible to substrates Closed or open but restricted
αC-Helix Position Typically αC-in Often αC-out
Representative Inhibitors Type I inhibitors (ATP-competitive) Type II inhibitors (e.g., this compound)

The DFG-in conformation represents the catalytically active state where the aspartate residue coordinates magnesium ions essential for ATP binding and catalysis. In contrast, the DFG-out conformation features a dramatic reorganization where the aspartate swings away from the active site while the phenylalanine moves into the ATP-binding pocket, creating an extended allosteric pocket adjacent to the ATP-binding site. This conformational state is recognized by type II inhibitors like this compound, which extend from the ATP-binding site into this newly formed hydrophobic pocket.

Structural Classification of DFG-Out Conformations

Recent structural analyses have revealed heterogeneity within DFG-out conformations. The term "classical DFG-out" refers to conformations where the aspartate and phenylalanine have completely exchanged positions, forming a fully accessible allosteric pocket capable of accommodating type II inhibitors. In contrast, "nonclassical DFG-out" conformations exhibit incomplete formation of this allosteric pocket and are generally unable to bind type II inhibitors effectively [1]. This distinction is critical for understanding drug selectivity, as this compound and similar inhibitors require the classical DFG-out conformation with its fully formed allosteric pocket.

Molecular Mechanism of this compound Binding

Conformational Selection vs. Induced Fit

The binding of this compound to Abl kinase occurs through a hybrid mechanism that combines elements of both conformational selection and induced fit, as revealed by molecular dynamics simulations, NMR spectroscopy, and kinetic studies [2] [3]. This dual mechanism reconciles previously opposing views in the literature and explains both the high specificity of this compound and the dramatic differences in its affinity for different kinases.

The conformational selection phase involves this compound recognizing the pre-existing DFG-out conformation of Abl kinase. In the induced fit phase, this compound binding triggers further structural rearrangements that stabilize the fully bound complex. This sequential process explains the slow binding kinetics observed for this compound and accounts for its remarkable selectivity profile.

ImatinibBinding A DFG-in/AL-open (Active State) B DFG-out/AL-open (Autoinhibited) A->B Conformational Selection C DFG-out/AL-open·I (Intermediate) A->C Alternative Path B->C Initial Binding D DFG-out/AL-closed·I (Bound State) C->D Induced Fit Stabilization

Figure 1: this compound binding mechanism showing conformational selection and induced fit pathways

Atomic-Level Interactions in the this compound-DFG-Out Complex

The molecular recognition of this compound by the DFG-out conformation involves specific interactions that stabilize the inactive kinase state:

  • Hydrogen bonding network: this compound forms six hydrogen bonds with Abl kinase residues in the ATP-binding site and allosteric pocket, including critical interactions with the hinge region residues Met318 and Glu316 [4]
  • Van der Waals contacts: Extensive hydrophobic interactions occur between the drug and multiple regions of the kinase, including the P-loop (glycine-rich loop), αC-helix, and activation loop
  • DFG motif engagement: The benzamide and methylpiperazine groups of this compound make direct contact with Phe382 of the DFG motif, stabilizing it in the "out" position
  • Allosteric pocket occupancy: The pyridine and pyrimidine rings of this compound occupy the newly formed hydrophobic pocket created by the DFG flip, with stacking interactions against the phenylalanine of the DFG motif

The binding affinity of this compound for Abl kinase in the DFG-out conformation is exceptionally high, with a dissociation constant (Kd) in the nanomolar range (1-10 nM). The inhibitory concentration (IC50) for Abl kinase is approximately 10-50 nM in cellular assays, while the serum concentration in patients reaches about 1 μM, ensuring complete target inhibition [4].

Experimental Characterization of DFG-Out Binding

Structural Biology Approaches

Multiple experimental techniques have been employed to characterize the interaction between this compound and the DFG-out conformation, each providing complementary insights into the binding mechanism.

Table 2: Experimental Methods for Studying this compound-DFG-Out Interactions

Method Key Findings Technical Considerations
X-ray Crystallography Revealed atomic structure of Abl-imatinib complex; DFG-out conformation with closed activation loop Requires high-quality crystals; provides static snapshot
NMR Spectroscopy Detected conformational equilibrium in apo state; identified intermediate states in binding pathway Probes dynamics in solution; technical challenges with large kinases
Molecular Dynamics Simulations Captured complete DFG flip process; revealed hybrid binding mechanism Computational intensity; force field accuracy critical
Surface Plasmon Resonance Measured binding kinetics; confirmed two-step mechanism with slow conformational change Surface immobilization effects; requires purified protein
Fluorescence Quenching Demonstrated pH dependence of DFG flip; identified protonation state importance Requires suitable fluorophores; environmental sensitivity
Molecular Dynamics Simulations of DFG Flip

Long-timescale molecular dynamics simulations have provided unprecedented atomic-level detail of the DFG flip mechanism and this compound binding process. Unbiased simulations of Abl kinase have successfully captured the complete transition from DFG-in to DFG-out conformations, revealing several key intermediates:

  • αC-helix displacement: Initial movement of the αC-helix away from the active site (αC-out conformation) creates space for subsequent DFG rearrangement
  • DFG aspartate protonation: Protonation of the DFG aspartate (Asp381 in Abl) facilitates the flip by reducing electrostatic repulsion and allowing formation of new hydrogen bonds
  • N-pocket formation: A transient hydrophobic pocket (N-pocket) forms at the base of the N-lobe, accommodating the phenylalanine of the DFG motif during the transition
  • Activation loop closure: Following DFG flip and this compound binding, the activation loop undergoes a large conformational change to the closed state, further stabilizing the inhibitor complex

These simulations have demonstrated that the timescale of the DFG flip is on the order of tens to hundreds of milliseconds, explaining why specialized enhanced sampling methods are often required to observe this transition in computational studies [5].

NMR and Biophysical Studies

Solution-state NMR spectroscopy has provided critical evidence for the conformational selection aspect of this compound binding. Studies of Abl and Src kinases have revealed:

  • Pre-existing equilibrium: The DFG-in and DFG-out conformations exist in a dynamic equilibrium in the apo state, with Abl kinase having a higher population of the DFG-out state compared to Src kinase
  • Binding-induced changes: Chemical shift perturbations upon this compound binding indicate structural changes in distal regions of the kinase, including the αG-helix and myristoyl-binding pocket
  • Fast dynamics: Relaxation measurements show that this compound binding rigidifies certain regions (P-loop, αC-helix) while increasing flexibility in others (activation loop)

The pH dependence of this compound binding, with faster kinetics at lower pH, provides additional evidence for the role of DFG aspartate protonation in facilitating the conformational change [5]. Mutagenesis studies confirm that mutation of the DFG aspartate abolishes this pH dependence, directly linking protonation to the flip mechanism.

Determinants of Kinase Specificity

Structural Basis for Selective DFG-Out Recognition

The remarkable selectivity of this compound for a specific subset of kinases arises from multiple structural factors that influence the accessibility and stability of the DFG-out conformation:

  • Gatekeeper residue size: Kinases with small gatekeeper residues (e.g., threonine in Abl) more readily adopt the DFG-out conformation than those with larger gatekeepers (e.g., Src family kinases)
  • αC-helix flexibility: The ability of the αC-helix to swing outward (αC-out conformation) is prerequisite for DFG flip in many kinases
  • Hydrophobic spine integrity: The regulatory spine (R-spine) must be able to disassemble to allow DFG flip, with varying energy costs in different kinases
  • Activation loop constraints: Structural features that stabilize the active conformation of the activation loop impose an energy penalty for DFG flip

Free energy calculations comparing this compound binding to Abl versus Src kinase have quantified these effects, revealing that the difference in binding affinity (approximately 1000-fold) primarily results from the higher energy cost of adopting the DFG-out conformation in Src (approximately 4.4 kcal/mol) rather than differences in direct drug-protein interactions [6].

Sequence and Structural Conservation

Analysis of kinase structures in the Protein Data Bank has identified which kinase families can adopt the classical DFG-out conformation. While the DFG motif itself is nearly 100% conserved across the human kinome, the surrounding structural elements that facilitate or hinder the DFG flip vary significantly. Kinases that naturally adopt DFG-out conformations in their autoinhibited states (e.g., Abl, KIT, PDGFR) are generally more susceptible to this compound inhibition than those that predominantly sample DFG-in states (e.g., Src family kinases).

Clinical Implications and Therapeutic Applications

Exploiting this compound Promiscuity

Although this compound was originally developed as a specific BCR-ABL inhibitor, its promiscuous targeting of other kinases in their DFG-out conformations has been successfully exploited for additional clinical indications:

  • Gastrointestinal stromal tumors (GIST): Driven by activating mutations in KIT, successfully treated with this compound through KIT inhibition
  • Chronic eosinophilic leukemia (CEL): Caused by FIP1L1-PDGFRα fusion protein, targeted by this compound through PDGFRα inhibition
  • Dermatofibrosarcoma protuberans: Characterized by PDGFR overexpression, responsive to this compound therapy
  • Systemic mastocytosis: Involving KIT mutations, treated with this compound in specific cases

The therapeutic versatility of this compound demonstrates how understanding the structural basis for multi-kinase inhibition can expand clinical utility beyond initial indications.

Resistance Mechanisms and Second-Generation Inhibitors

Drug resistance represents a significant challenge in this compound therapy, particularly in advanced-stage CML. Resistance most commonly arises from:

  • Point mutations in the BCR-ABL kinase domain that interfere with this compound binding
  • Gatekeeper mutations (e.g., T315I) that sterically hinder drug access
  • DFG motif mutations that alter the conformational equilibrium or directly affect drug binding
  • Amplification of the BCR-ABL gene

Structural studies of resistance mutations have informed the development of second-generation inhibitors (e.g., nilotinib, dasatinib, ponatinib) that can overcome most resistance mechanisms. Unlike this compound, dasatinib targets the active DFG-in conformation and thus avoids dependence on the DFG-out state, though with reduced selectivity.

Experimental Protocols

Molecular Dynamics Simulation of DFG Flip

Protocol for simulating DFG conformational change using molecular dynamics:

  • System Preparation

    • Obtain starting coordinates from PDB entries 2F4J (DFG-in) or 1OPK (DFG-out)
    • Parameterize this compound using standard small molecule force fields (GAFF)
    • Set up protonation states with DFG aspartate protonated based on elevated pKa
  • Simulation Parameters

    • Use explicit solvent (TIP3P water) with 150 mM NaCl
    • Employ periodic boundary conditions
    • Apply OPLS-AA/L or CHARMM36 force fields
    • Maintain temperature at 300 K using Langevin dynamics
    • Use particle mesh Ewald for electrostatic calculations
  • Enhanced Sampling (Optional)

    • Apply metadynamics or umbrella sampling for improved conformational sampling
    • Use collective variables describing DFG aspartate and phenylalanine positions
    • Run multiple independent replicates (≥10) to ensure reproducibility
  • Trajectory Analysis

    • Calculate RMSD of DFG motif and activation loop
    • Monitor dihedral angles of DFG aspartate side chain
    • Identify hydrogen bonding patterns with key residues
    • Construct free energy landscapes from biased simulations
Kinetic Analysis of this compound Binding

Protocol for measuring binding kinetics to characterize conformational selection:

  • Sample Preparation

    • Express and purify recombinant Abl kinase domain (residues 229-515)
    • Confirm correct folding by circular dichroism and analytical size exclusion
    • Prepare this compound stock solutions in DMSO (<1% final concentration)
  • Surface Plasmon Resonance Experiments

    • Immobilize Abl kinase on CM5 chip via amine coupling
    • Use reference flow cell for background subtraction
    • Inject this compound concentrations ranging from 10 nM to 10 μM
    • Use long dissociation times (≥1 hour) to monitor slow conformational changes
  • Data Analysis

    • Fit sensorgrams to two-state conformational selection model
    • Extract kon and koff for both binding steps
    • Calculate conformational equilibrium constant from kinetic parameters
    • Compare with wild-type and DFG mutant kinases

Conclusions and Future Directions

The structural basis for this compound specificity toward the DFG-out conformation represents a paradigm for rational drug design and understanding kinase inhibitor selectivity. The hybrid binding mechanism involving both conformational selection and induced fit explains how this compound achieves exceptional specificity while targeting a conserved region of the kinase domain.

Future directions in this field include:

  • Designing next-generation inhibitors that exploit conformational dynamics while overcoming resistance mutations
  • Developing chemical probes for kinases traditionally considered "undruggable" by targeting unique inactive conformations
  • Predicting drug selectivity through computational modeling of conformational landscapes across the kinome
  • Understanding allosteric networks that connect the DFG motif to distal regulatory sites and other structural elements

The continued investigation of DFG conformational dynamics promises to yield new insights into kinase biology and inform the development of more effective and selective therapeutic agents for cancer and other diseases.

References

Preclinical models of chronic myeloid leukemia imatinib

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical CML Models for Imatinib Research

Model Name/Type Key Features & Applications Signaling Pathways/ Targets Investigated Reference
RIN9815/bcr-abl Cell Line Mimics signaling in CML polymorphonuclear leukocytes (PMNL); used for identifying therapeutic targets and understanding this compound resistance. RhoA, Ras, Rac, actin; RhoA identified as a key regulator of proliferation. [1]
This compound/Ponatinib Cross-Resistant (IMP-R) Clones A mixture of clones, each with distinct T315I-inclusive compound mutations; models highly resistant CML blast crisis (BC). BCR::ABL1 compound mutations (e.g., T315I+E255V, T315I+Y253H); used to test combo therapies. [2]
Murine Xenograft Model (CDX) In vivo model using IMP-R clones; evaluates the efficacy of drug combinations on tumor growth and survival. Response to ponatinib, asciminib, and venetoclax combinations. [2]
AI-Guided Patient Stratification Uses whole-exome sequencing (WES) data from patients; identifies actionable mutations for drug repurposing. Mutations in NPM1, DNMT3A, AKT1, BCL2, etc.; suggests use of venetoclax, ivosidenib. [3]

Experimental Protocols from Key Studies

Study Focus Cell Line/Model Core Protocol Description Key Measurements & Outcomes
Generating IMP-R Clones [2] KCL-22 cells (this compound-resistant, T315I parent) Single-cell FACS sorting into ponatinib-containing media. Stepwise dose escalation (0.004 nM → 10 nM) over months to select resistant clones. Isolation of 5 distinct IMP-R clones with different BCR::ABL1 compound mutations and mutations in other genes (e.g., IKZF1, SETD1B).

| In Vivo Efficacy Testing [2] | CDX model from IMP-R clones | Mice xenotransplanted with a mix of IMP-R clones, then randomized into 7 treatment groups. Daily oral dosing until tumor measurement or weight loss >10%, then intermittent dosing. | - Tumor volume

  • Event-free survival (EFS)
  • Overall survival (OS)
  • NGS analysis of clone proportions in excised tumors. | | AI-Guided Drug Repurposing [3] | 141 CML patient cohort | Whole-exome sequencing (WES) on patient samples. Mutational landscape analyzed via the AI-driven PanDrugs2 platform to identify druggable targets and FDA-approved therapies. | Identification of a 54% surge in mutational burden from AP to BC, revealing 67 recurrent mutations and actionable targets for therapy. |

Detailed Methodology: In Vivo Efficacy Study

The following workflow details the steps from model creation to data analysis in a recent study investigating combination therapies for blast crisis CML [2].

Start Start: this compound-Resistant Parental Clone (T315I) A Single-Cell FACS Sorting into 96-well plates Start->A B Stepwise Ponatinib Dose Escalation (0.004 nM → 10 nM) A->B C Establish 5 IMP-R Clones with Compound Mutations B->C D Mix Clones & Create Mouse Xenograft Model (CDX) C->D E Randomize into 7 Treatment Groups D->E F Administer Treatments (Daily → Intermittent Dosing) E->F G Measure Outcomes: Tumor Volume, EFS, OS F->G H NGS Mutational Analysis on Excised Tumors G->H I Correlate In Vivo Results with In Vitro IC50 Data H->I

In vivo efficacy testing workflow from clone generation to data analysis

Current Research Directions

  • Overcoming Compound Mutations: The combination of ponatinib (ATP-competitive) and asciminib (allosteric STAMP inhibitor) has shown a powerful synergistic effect, suppressing tumor growth to an immeasurable extent in a highly resistant blast crisis model [2] [4].
  • Targeting Alternative Pathways: Research is exploring drugs that target pathways beyond BCR-ABL1. The BCL2 inhibitor venetoclax, combined with TKIs, has shown promise in delaying tumor growth in preclinical models, offering another avenue for treating advanced disease [2] [3].
  • Novel Allosteric Inhibitors: Next-generation STAMP inhibitors like TGRX-678 are under preclinical investigation. They demonstrate high potency and potential to suppress resistant compound mutants, especially when combined with ponatinib [4].

A Note on Foundational Models

While the RIN9815/bcr-abl cell line [1] remains a valuable tool for deciphering CML signaling pathways like those involving RhoGTPases, the field is rapidly advancing towards more complex, patient-derived models and polyclonal systems that better reflect the clinical challenge of treatment-resistant and advanced-stage CML.

References

Off-target effects of imatinib therapeutic promiscuity

Author: Smolecule Technical Support Team. Date: February 2026

Off-Target Proteins of Imatinib

The table below summarizes the primary off-target proteins of this compound, distinguishing between kinase and non-kinase targets, and their potential clinical effects.

Target Protein Type Reported IC₅₀ / Kd Identified Method(s) Potential Clinical Effect(s)
c-Abl Tyrosine Kinase 100-300 nM [1] Kinobeads/MS, Cell-based assays [2] [1] Protection against diabetes; beta-cell survival [1]
PDGFR-β Receptor Tyrosine Kinase Information Missing Kinobeads/MS, Xenograft models [2] [3] Anti-fibrotic effects; unintended mitogenic signaling in cancer [2] [3]
DDR1 Receptor Tyrosine Kinase Information Missing Kinobeads/MS [1] Information Missing
c-Kit Receptor Tyrosine Kinase Information Missing Kinobeads/MS [2] Efficacy in GIST; role in beta-cell protection is dispensable [2] [1]
NQO2 Oxidoreductase (Non-Kinase) 82 nM [2] Chemical Proteomics (Kinobeads) [2] Role in oxidative stress; clinical side effects unclear [2]
V-ATPase Proton Pump (Non-Kinase) Information Missing Yeast screen [2] Information Missing
KATP Channel Ion Channel (Non-Kinase) Micromolar range [1] Functional assays in beta-cells [1] Potential improvement of beta-cell function [1]

Experimental Protocols for Identification

The methodologies for discovering these off-targets can be broadly divided into target identification and functional validation techniques.

  • Target Identification

    • Chemical Proteomics (Kinobeads): This method uses broad-specificity kinase inhibitors immobilized on beads to capture kinases from cell lysates (e.g., from the CML cell line K562). Proteins that bind to the beads are identified by tandem mass spectrometry. To find this compound targets, lysates are pre-incubated with soluble this compound; proteins that no longer bind to the beads are considered targets of this compound [2].
    • Affinity Chromatography with Modified this compound: this compound is chemically modified to allow it to be attached to a solid support. The immobilized drug is incubated with cell lysates, and bound proteins are subsequently identified by tandem mass spectrometry [2].
    • Yeast Genetic Screens: Used to identify non-kinase targets, such as the V-ATPase, by exploiting the conservation of cellular pathways in yeast [2].
  • Functional Validation

    • Xenograft Models: Used to study the functional consequences of target inhibition in a complex tissue environment. For example, studies on pancreatic cancer (SW1990) xenografts revealed that this compound treatment could paradoxically activate a dormant human PDGFr-β signaling loop in cancer cells after inhibiting the stromal (mouse) PDGFr-β [3].
    • RNA Interference (RNAi): Knocking down a putative target gene (e.g., NQO2 in K562 cells) to observe if it phenocopies the effect of the drug, such as reduced cell proliferation [2].
    • Co-immunoprecipitation (Co-IP) and Immunoblotting: Used in insulin-producing cells to confirm physical interactions between this compound targets (like c-Abl) and downstream effectors (like INPPL1) and to study signaling pathways such as PI3K/Akt and ERK [1].

Mechanism of Action and Off-Target Relationships

The following diagram illustrates the network of known primary and off-target interactions of this compound and their downstream biological effects, particularly highlighting the role of c-Abl in beta-cells.

G This compound Off-Target Network and Beta-Cell Protection via c-Abl This compound This compound BCR_ABL BCR-ABL (Primary Target) This compound->BCR_ABL cKit c-Kit This compound->cKit PDGFR PDGFR This compound->PDGFR cAbl c-Abl (Off-Target) This compound->cAbl DDR1 DDR1 This compound->DDR1 NQO2 NQO2 This compound->NQO2 VATPase V-ATPase This compound->VATPase KATP_Channel KATP Channel This compound->KATP_Channel CML_Therapy CML Therapy BCR_ABL->CML_Therapy GIST_Therapy GIST Therapy cKit->GIST_Therapy PDGFR->GIST_Therapy PI3K_Akt ↑ PI3K/Akt Signaling cAbl->PI3K_Akt NKx22 ↑ Nkx2.2/ GLUT-2 cAbl->NKx22 ERK_Phos ↑ ERK Phosphorylation cAbl->ERK_Phos IRE1alpha Inhibition of IRE1alpha/XBP1 cAbl->IRE1alpha ERRgamma ↑ ERRgamma cAbl->ERRgamma BetaCell_Protection Beta-Cell Protection & Anti-Diabetic Effect ERRgamma->BetaCell_Protection

This diagram shows how this compound's binding to c-Abl inhibits its activity, leading to multiple downstream effects that collectively promote beta-cell survival and function, illustrating a key beneficial off-target mechanism [1].

Key Implications for Drug Development

The off-target profile of this compound provides critical lessons for rational drug design.

  • Structural Flexibility: this compound's ability to bind different targets is due to its conformational flexibility. It adopts an extended conformation in kinases like ABL but a compact, horseshoe shape in NQO2, enabling diverse interactions [2]. Future drug design must account for these potential conformations.
  • Therapeutic Promiscuity: The multi-target nature of this compound is not a flaw but a feature responsible for its success in treating diverse diseases like CML, GIST, and chronic eosinophilic leukemia (CEL), with potential applications in fibrotic disorders, stroke, and autoimmune diseases like type 1 diabetes [2] [1].
  • Paradoxical Signaling in Tumors: Targeting stromal components in cancer can have unintended consequences. In pancreatic cancer, inhibiting stromal PDGFR-β with this compound activated a dormant PDGFR-β/PDGF-B autocrine loop in human cancer cells, potentially promoting tumor survival. This mitogenic effect was reversed when combined with radioimmunotherapy [3] [4].
  • Immunological Effects: this compound has significant off-target immunological effects, modulating both effector and regulatory immune cells. It can boost natural killer cell activity and reduce regulatory T-cell numbers, contributing to anticancer immunosurveillance [5].

References

Comprehensive Application Notes and Protocols: Therapeutic Drug Monitoring of Imatinib in Chronic Myelogenous Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Therapeutic Drug Monitoring (TDM) has emerged as a critical component in the optimization of imatinib mesylate therapy for Chronic Myelogenous Leukemia (CML). As a tyrosine kinase inhibitor (TKI), this compound targets the BCR-ABL fusion protein responsible for the pathogenesis of CML, revolutionizing treatment outcomes since its introduction. However, despite standardized dosing regimens, significant interpatient variability in drug exposure has been observed, directly influencing treatment efficacy and safety. Research demonstrates that this compound exhibits a 40-60% coefficient of variation in plasma exposure between patients receiving the same dose, necessitating individualized treatment approaches [1] [2].

The fundamental pharmacological basis for TDM of this compound rests on established exposure-response relationships. Multiple seminal studies have consistently demonstrated that trough plasma concentrations (Cmin) above approximately 1000 ng/mL are significantly associated with improved cytogenetic and molecular responses [3] [1] [2]. In pediatric CML patients, recent real-world evidence has shown that this compound Cmin >1000 ng/mL correlated with improved molecular response rates at critical treatment milestones [3]. This therapeutic threshold has become a widely accepted target for dose optimization, though it represents a population mean value that requires contextual interpretation for individual patients [1].

The clinical indications for this compound TDM are well-established in specific scenarios: suboptimal response or treatment failure, unexplained toxicity, suspected non-adherence, drug-drug interactions, and special populations with altered pharmacokinetics [1] [2]. Additionally, TDM provides objective data to distinguish between pharmacological resistance and inadequate drug exposure, guiding critical decisions about dose escalation versus switching to alternative TKIs [4]. The five essential criteria supporting this compound as an ideal TDM candidate include significant between-subject PK variability, consistent concentration-effect relationships, narrow therapeutic margin, absence of readily available PD biomarkers, and critical treatment duration [5].

Analytical Methods for this compound Quantification

LC-MS/MS Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard method for this compound quantification due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The fundamental principle involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM), providing highly specific quantification even in complex biological matrices like plasma.

A validated LC-MS/MS methodology for this compound quantification should incorporate the following key components. The sample preparation typically involves protein precipitation using acetonitrile or methanol, with the inclusion of a stable isotope-labeled internal standard (e.g., this compound-d8) to correct for variability in extraction and ionization. Chromatographic separation is achieved using reverse-phase columns (C18, 50-100mm × 2.1-4.6mm, 3-5μm particle size) with mobile phases consisting of aqueous ammonium formate or acetate (0.1%) and organic modifiers (acetonitrile or methanol with 0.1% formic acid) in gradient elution mode. Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with MRM transitions of 494.3→394.2 for this compound and 502.3→394.2 for the internal standard [6] [1].

The analytical performance characteristics must meet rigorous validation standards according to FDA and EMA guidelines. A standard validation report demonstrates a linear range of 100-10,000 ng/mL with correlation coefficients (r²) >0.99, inter- and intra-day precision <15% (CV), and accuracy within 85-115% of nominal values. The lower limit of quantification (LLOQ) is typically established at 100 ng/mL, which adequately supports the clinical decision threshold of 1000 ng/mL [6]. The method should also demonstrate selectivity against endogenous plasma components and common concomitant medications, as well as stable performance under various storage and processing conditions.

HPLC-UV Alternative Methods

While LC-MS/MS offers superior performance, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides a cost-effective alternative for laboratories without access to mass spectrometry capabilities. The basic methodology involves similar sample preparation with protein precipitation, followed by reverse-phase chromatographic separation with UV detection at 260-270 nm [1].

However, HPLC-UV methods present limitations in sensitivity and specificity compared to LC-MS/MS. The typical LLOQ for HPLC-UV ranges from 50-100 ng/mL, with increased potential for interference from metabolites or co-administered drugs. The run times are generally longer, reducing throughput capacity. When implementing HPLC-UV, extensive validation against patient samples is recommended to ensure reliable performance in the clinical setting [1]. Despite these limitations, properly validated HPLC-UV methods can provide clinically useful TDM data, particularly when mass spectrometry is unavailable.

Table 1: Analytical Method Comparison for this compound Quantification

Parameter LC-MS/MS HPLC-UV
Sensitivity (LLOQ) 1-10 ng/mL 50-100 ng/mL
Linear Range 100-10,000 ng/mL 100-5,000 ng/mL
Analysis Time 3-6 minutes/sample 10-15 minutes/sample
Specificity High (mass transitions) Moderate (retention time)
Throughput High Moderate
Cost High Moderate

Clinical Implementation Protocol

Sample Collection and Processing

Proper sample collection is fundamental to obtaining clinically meaningful TDM results. Trough samples (Cmin) must be collected immediately before the next scheduled dose at steady-state conditions, typically after at least 5-7 days of consistent dosing [1] [2]. Blood samples (2-5 mL) should be collected in EDTA-containing tubes and centrifuged promptly at 2000-3000 × g for 10-15 minutes to separate plasma. The resulting plasma should be transferred to clean polypropylene tubes and stored at -20°C to -80°C if not analyzed immediately. Stability data indicate that this compound remains stable in plasma for at least 6 months at -20°C and through multiple freeze-thaw cycles [1].

Critical documentation must accompany each sample to ensure proper interpretation. Essential information includes the exact time of blood collection, time and dose of last administration, dosing history, concomitant medications, patient demographics (age, weight, body surface area), clinical response data, and adverse effects. This contextual metadata enables meaningful interpretation of measured concentrations against the therapeutic range and facilitates appropriate dose recommendations [5] [1].

Interpretation and Clinical Decision-Making

Interpretation of this compound trough concentrations requires integration of pharmacokinetic knowledge with clinical context. The established therapeutic target of 1000 ng/mL serves as a population guide, with concentrations below this threshold warranting evaluation for dose escalation after considering tolerance and hematologic parameters [3] [1] [2]. Recent real-world evidence in pediatric CML demonstrates that patients with this compound Cmin >1000 ng/mL achieved significantly higher rates of optimal molecular response (63% vs 23-50% with lower levels) at 3 and 6 months [3].

The following decision algorithm provides a structured approach to TDM interpretation:

G Start This compound TDM Result Subtherapeutic Cmin < 1000 ng/mL Start->Subtherapeutic Therapeutic Cmin 1000-3000 ng/mL Start->Therapeutic Supratherapeutic Cmin > 3000 ng/mL Start->Supratherapeutic Sub1 Assess Adherence Subtherapeutic->Sub1 Thera1 Maintain Current Dose Therapeutic->Thera1 Super1 Assess Toxicity Supratherapeutic->Super1 Sub2 Evaluate Drug Interactions Sub1->Sub2 Sub3 Consider Dose Escalation Sub2->Sub3 Thera2 Continue Routine Monitoring Thera1->Thera2 Super2 Consider Dose Reduction Super1->Super2

Figure 1: Clinical Decision Algorithm for this compound TDM Interpretation

For subtherapeutic concentrations (<1000 ng/mL), the initial assessment should focus on adherence evaluation, as non-adherence remains a prevalent cause of treatment failure. In pediatric populations, recent data has confirmed non-adherence particularly in adolescents ≥13 years old, detectable through consistently low this compound Cmin [3]. Subsequent evaluation should address potential drug-drug interactions, particularly with CYP3A4 inducers (e.g., rifampicin, St. John's Wort) that may accelerate this compound metabolism [1] [2]. If adherence and interactions are optimized, dose escalation should be considered, with monitoring of hematologic parameters to prevent excessive toxicity.

For supratherapeutic concentrations (>3000 ng/mL), correlation with adverse events should be assessed. Recent evidence indicates that approximately 9.3% of adverse events correlate with this compound Cmin ≥3000 ng/mL, with gastrointestinal and musculoskeletal complaints being most prevalent [3]. In such cases, dose reduction may improve tolerability while maintaining efficacy, as the exposure-response relationship plateaus above approximately 1500-2000 ng/mL [3] [2].

Table 2: this compound Trough Concentrations and Clinical Correlations

Trough Concentration Clinical Interpretation Management Considerations
< 1000 ng/mL Subtherapeutic Assess adherence, evaluate drug interactions, consider dose escalation
1000-3000 ng/mL Therapeutic range Maintain current dose, continue routine monitoring
> 3000 ng/mL Supratherapeutic Evaluate for toxicity, consider dose reduction if adverse events present
Undetectable Probable non-adherence Comprehensive adherence assessment and counseling

Advanced Applications and Population Modeling

Population Pharmacokinetic Approaches

Population pharmacokinetic (PopPK) modeling represents a sophisticated approach to characterizing this compound exposure variability and identifying significant covariates that influence drug disposition. Recent comparative analyses have evaluated eight published PopPK models for their predictive performance in clinical settings [6]. The model developed by Menon et al. demonstrated superior predictive performance with relative mean prediction error ≤20% and relative median absolute prediction error ≤30% when applied to external clinical data [6].

The structural model typically characterizes this compound pharmacokinetics using a one-compartment model with first-order absorption and elimination. The key pharmacokinetic parameters include clearance (CL), volume of distribution (Vd), and absorption rate constant (Ka). Significant covariate relationships have been identified, including the influence of body weight on clearance, age-related changes in drug metabolism, and gender differences in elimination patterns [6]. For example, one PopPK analysis revealed that female patients had 15.2% lower clearance than males, and clearance decreased by 23% between ages 40 and 80 years [6].

The integration of physiological and genetic factors further refines PopPK models. Hepatic function, represented by albumin levels and alpha-1 acid glycoprotein (AAG) concentrations, significantly influences this compound binding and clearance due to its high protein binding (>95%) [2]. Genetic polymorphisms in drug transporters (OCT1, ABCB1, ABCG2) and metabolizing enzymes (CYP3A4, CYP3A5) contribute to the substantial interindividual variability in this compound exposure [6] [2]. These comprehensive PopPK models facilitate precision dosing through Bayesian forecasting, enabling individualized dose optimization based on limited concentration measurements.

Bayesian Forecasting for TDM

Bayesian forecasting methodologies enhance the clinical utility of TDM by enabling prediction of trough concentrations from randomly timed samples, addressing the practical challenges of strict trough sampling in clinical practice. The maximum a posteriori probability (MAP-Bayesian) approach incorporating parameter correlation (MAP-ρ) has demonstrated the ability to predict this compound Cmin from random concentrations with a precision of ±30.7% [7].

The fundamental workflow for Bayesian forecasting involves: (1) selecting an appropriate population pharmacokinetic model as the prior; (2) obtaining one or more drug concentration measurements from the patient; (3) refining the population parameter estimates using Bayesian inference to obtain individualized pharmacokinetic parameters; and (4) simulating the complete concentration-time profile to estimate the trough concentration and other exposure metrics [7]. This approach has proven particularly valuable when trough sampling is impractical or when multiple concentrations are available to characterize an individual's pharmacokinetic profile more completely.

Comparative analyses demonstrate that Bayesian methods outperform simple linear extrapolation approaches, particularly when the sampling time deviates significantly from the true trough [7]. The implementation of user-friendly Bayesian software tools in clinical practice can make this sophisticated approach accessible for routine TDM interpretation, moving beyond empirical dose adjustments to model-informed precision dosing.

G PopPK Population PK Model (Prior Distribution) Bayesian Bayesian Estimation (Posterior Distribution) PopPK->Bayesian PatientData Patient TDM Data (Bayesian Likelihood) PatientData->Bayesian IndividualPK Individual PK Parameters Bayesian->IndividualPK Exposure Exposure Prediction IndividualPK->Exposure DoseOpt Model-Informed Dose Optimization Exposure->DoseOpt Covariates Patient Covariates (Weight, Age, Genetics) Covariates->PopPK ClinicalResponse Clinical Response Data ClinicalResponse->DoseOpt

Figure 2: Bayesian Forecasting Workflow for Model-Informed Precision Dosing

Emerging Research and Future Directions

Novel Therapeutic Targets and Drug Repurposing

Recent investigations have revealed unexpected applications for this compound beyond its established role in CML. Particularly noteworthy is the emerging evidence supporting this compound's potential antimalarial activity through inhibition of host tyrosine kinases necessary for Plasmodium parasite invasion and development within erythrocytes [8]. Preclinical studies demonstrate that this compound inhibits parasite entry into erythrocytes by disrupting host membrane remodeling processes and reduces parasitemia in both in vitro and in vivo models [8].

The mechanistic basis for this activity appears to involve this compound's modulation of phosphorylation states of erythrocyte membrane proteins, particularly band 3, which participates in parasite invasion [8]. This novel mechanism differs fundamentally from conventional antimalarials, potentially offering new therapeutic avenues against drug-resistant malaria strains. Research is ongoing to optimize dosing strategies for this application and evaluate combination therapies with established antimalarial agents [8].

Technological Advances in TDM

The future of this compound TDM is being shaped by several technological innovations. Dried blood spot (DBS) sampling offers potential for simplified sample collection and stability, facilitating TDM in remote settings. Point-of-care testing devices under development may eventually enable rapid concentration measurement during clinical visits, allowing immediate dose adjustment. Artificial intelligence applications integrated with electronic health records promise to enhance the interpretation of TDM results by incorporating comprehensive patient factors, drug-drug interactions, and pharmacogenetic data [5].

Furthermore, expanded TDM applications are being explored in special populations, including pediatric patients, pregnant women, and those with organ impairment. Recent real-world data in pediatric CML has highlighted age-dependent exposure differences, with children <13 years receiving a median of 43 mg/m² more than older patients while achieving similar trough concentrations [3]. These findings underscore the importance of age-appropriate dosing strategies and specialized TDM interpretation in pediatric populations.

Conclusion

Therapeutic drug monitoring of this compound represents a powerful tool for optimizing CML treatment outcomes by individualizing therapy based on pharmacokinetic exposure. The established therapeutic target of 1000 ng/mL for trough concentrations provides a validated benchmark for dose adjustment, supported by robust clinical evidence linking adequate exposure to improved molecular responses. Implementation of TDM requires appropriate analytical methods, proper sampling protocols, and integrated clinical interpretation to address subtherapeutic and supratherapeutic concentrations effectively.

Advanced approaches incorporating population pharmacokinetic modeling and Bayesian forecasting further enhance precision dosing, particularly when trough sampling is challenging. As research continues to expand our understanding of this compound's pharmacokinetic variability and potential new applications, TDM will remain essential for maximizing therapeutic benefits while minimizing adverse effects across diverse patient populations.

References

Comprehensive Application Notes and Protocols for HPLC-UV Quantification of Imatinib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Imatinib mesylate is a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML). Therapeutic Drug Monitoring (TDM) is crucial for optimizing patient outcomes, as studies have shown a correlation between this compound plasma trough levels and treatment efficacy. A trough concentration of ≥ 1000 ng/mL is often associated with improved clinical responses [1] [2]. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides a cost-effective and widely accessible alternative to LC-MS for quantifying this compound plasma levels in clinical laboratories, making TDM feasible in diverse healthcare settings [1] [3].

Summary of Developed HPLC-UV Methods

The following table summarizes key parameters from validated HPLC-UV methods for this compound quantification in human plasma.

Table 1: Summary of Validated HPLC-UV Methods for this compound Plasma Quantification

Method Parameter Velpandian et al. (2004) [4] [5] Method for Bioequivalence (2016) [3] Awidi et al. (2010) [Cross-Validation] [1]
Analytical Column C8 Column (250 mm x 4.6 mm, 5 µm) Not Specified Not Specified
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate : Acetonitrile (70:30, v/v) Not Specified Not Specified
Flow Rate 1.0 mL/min Not Specified Not Specified
Detection Wavelength 265 nm Not Specified Not Specified
Linearity Range 50 - 25,000 ng/mL 40 - 4,000 ng/mL 500 - 4,000 ng/mL
Sample Volume 50 µL (supernatant) Not Specified Not Specified
Sample Preparation Protein Precipitation with Methanol Liquid-Liquid Extraction Protein Precipitation
Run Time Not Specified 7 minutes Not Specified
Limit of Quantification (LOQ) 50 ng/mL 40 ng/mL 380 ng/mL
Precision (RSD) < 4% (Inter & Intra-day) Not Specified < 10% (Inter & Intra-day)

Detailed Experimental Protocol

This protocol is adapted from the method by Velpandian et al. (2004), which provides a robust and straightforward approach [4] [5].

Materials and Equipment
  • HPLC System: Equipped with UV-Vis or Photodiode Array (PDA) detector and capable of isocratic elution.
  • Analytical Column: C8 column (250 mm x 4.6 mm, 5 µm particle size).
  • Chemicals: HPLC-grade acetonitrile, methanol, and potassium dihydrogen phosphate. Ultrapure water.
  • Standards: this compound mesylate reference standard.
  • Plasma Samples: Drug-free human plasma for preparing calibrators and quality controls (QCs). Patient plasma samples.
Mobile Phase Preparation

Prepare 0.02 M potassium dihydrogen phosphate buffer in ultrapure water. Filter the buffer and HPLC-grade acetonitrile through a 0.45 µm membrane filter. Mix the buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.

Standard and Quality Control (QC) Preparation
  • Prepare a stock solution of this compound (e.g., 1 mg/mL as free base) in methanol.
  • Using drug-free human plasma, prepare calibration standards to cover the range of 50 to 25,000 ng/mL (e.g., 50, 100, 500, 1000, 2500, 5000, 10000, 25000 ng/mL).
  • Similarly, prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 150, 4000, 20000 ng/mL).
Sample Preparation Procedure
  • Thaw frozen plasma samples at room temperature and vortex mix.
  • Pipette 100 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.
  • Add 400 µL of cold methanol to precipitate plasma proteins.
  • Vortex the mixture vigorously for 20-30 seconds.
  • Centrifuge at 14,000 × g for 10-15 minutes to obtain a clear supernatant.
  • Transfer 50 µL of the supernatant to an HPLC vial for injection [4] [5].
HPLC Instrumental Conditions and Analysis
  • Column Temperature: Ambient or controlled (e.g., 25-40°C).
  • Injection Volume: 50 µL.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 265 nm.
  • Elution Mode: Isocratic.
  • Run Time: As required to elute this compound and the internal standard (if used).

Inject the processed samples and analyze the chromatograms. Quantify this compound concentrations by comparing the peak area of the sample with the calibration curve.

Method Validation

The method should be validated as per FDA/ICH guidelines [2]. Key parameters include:

  • Linearity: A correlation coefficient (r²) of ≥ 0.99 is expected.
  • Precision and Accuracy: Intra-day and inter-day precision (RSD) should be < 10-15% at the LLOQ and < 10% at other levels. Accuracy should be within 85-115% [1] [4].
  • Specificity: No interference from plasma components or metabolites at the retention time of this compound.
  • Recovery: Consistent and high recovery through the protein precipitation step [1].
  • Stability: Evaluate the stability of this compound in plasma under various storage and processing conditions.

Workflow and Logical Diagrams

The following diagram illustrates the complete workflow for the quantification of this compound in plasma, from sample collection to data analysis.

G cluster_HPLC HPLC Conditions (Isocratic) Start Start: Sample Collection SamplePrep Sample Preparation: - Pipette 100 µL plasma - Add 400 µL cold methanol - Vortex for 20 sec - Centrifuge at 14,000 × g for 15 min Start->SamplePrep StandardPrep Prepare Calibrators and Quality Controls Start->StandardPrep HPLC HPLC-UV Analysis SamplePrep->HPLC Inject 50 µL StandardPrep->HPLC Inject 50 µL DataAnalysis Data Analysis HPLC->DataAnalysis Peak Area C1 C8 Column (250 mm x 4.6 mm, 5 µm) End Report Final Concentration DataAnalysis->End C2 Mobile Phase: 0.02 M KH₂PO₄ : ACN (70:30) C3 Flow Rate: 1.0 mL/min C4 Detection: 265 nm

Figure 1: Overall workflow for the HPLC-UV quantification of this compound in human plasma, covering sample preparation, instrumental analysis, and data processing.

The method validation process is a critical multi-step endeavor to ensure the reliability of the analytical method, as outlined below.

G Start Method Validation Protocol Linearity Linearity Establish calibration curve over 50-25,000 ng/mL (R² ≥ 0.99) Start->Linearity Precision Precision & Accuracy Evaluate intra-day & inter-day CV < 10%, bias < 15% Linearity->Precision LLOQ LLOQ: 50 ng/mL Precision & Accuracy < 20% Linearity->LLOQ Specificity Specificity Verify no interference from plasma or metabolites Precision->Specificity Recovery Recovery Assess extraction efficiency (typically 93-110%) Specificity->Recovery Stability Stability Test analyte integrity under storage & process conditions Recovery->Stability End Method Validated for Routine TDM Stability->End

Figure 2: Key stages of bioanalytical method validation for the HPLC-UV quantification of this compound, following regulatory guidelines.

Troubleshooting and Technical Notes

  • Peak Tailing or Broadening: This can be caused by column degradation or non-optimal mobile phase pH. Ensure the column is properly conditioned and consider adjusting the buffer pH or the organic solvent ratio in the mobile phase.
  • Low Recovery: Using cold methanol for protein precipitation improves recovery. Ensure the methanol is adequately cold and the vortexing and centrifugation steps are performed correctly [2].
  • Interference from Metabolites: The main metabolite, N-desmethyl this compound, can potentially interfere. The described method has been shown to separate this compound from its main metabolite. Verify the specificity during validation [3].
  • Carryover: If carryover is observed between injections, implement a vigorous needle wash procedure in the autosampler method.

Applications in Drug Development and Therapy

The primary application of this HPLC-UV method is Therapeutic Drug Monitoring (TDM) in CML patients. Maintaining this compound plasma trough levels above 1000 ng/mL is critical for achieving optimal cytogenetic and molecular responses [1] [2]. Furthermore, this validated method is suitable for pharmacokinetic studies, including bioequivalence testing of generic formulations, as it offers a rapid run time of 7 minutes and a linear range optimized for single-dose studies [3]. It provides a reliable tool for clinical laboratories to monitor patient adherence, manage side effects, and optimize dosing regimens.

References

LC-MS/MS protocol for imatinib metabolite analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Imatinib and Metabolites

The table below summarizes two detailed LC-MS/MS protocols for quantifying this compound and its major metabolite, northis compound (also known as CGP74588 or N-desmethyl this compound), in different biological matrices [1] [2].

Parameter Method 1: Dried Blood Spot (DBS) Analysis [1] Method 2: Plasma Monitoring in GIST Patients [2]
Analytes This compound, Northis compound This compound, N-desmethyl-imatinib (CGP74588)
Sample Matrix Finger-prick Dried Blood Spot (DBS) Human Plasma
Sample Preparation 3 mm disc punched from DBS, extracted with 150 μL acidified methanol containing IMA-D8 (internal standard) Information missing from search results (commonly involves protein precipitation or liquid-liquid extraction)
LC System LC Nexera system with online cleanup Information missing from search results
Trapping Column POROS R1/20 (20 μm, 2x30 mm) Not specified
Analytical Column Synergi Fusion-RP (4 μm, 2x50 mm) Not specified
Mass Spectrometer API-4000 QT Tandem Mass Spectrometer (specific model not stated)
Run Time 8.5 min Not specified

| Linearity Range | this compound: 50 - 7500 ng/mL Northis compound: 10 - 1500 ng/mL | Not specified, but used for Therapeutic Drug Monitoring (TDM) | | Key Application | Therapeutic Drug Monitoring (TDM); correlation between DBS and plasma concentrations assessed. | Investigating correlation between myelosuppression and this compound plasma levels; pharmacogenetic studies. |

Detailed Protocol for Dried Blood Spot (DBS) Analysis

For researchers interested in the DBS method, here is a more detailed breakdown of the workflow and considerations [1]:

  • Sample Collection and Storage: DBS samples are collected on filter paper and stored at room temperature in plastic envelopes containing a silica-gel drying bag. The method demonstrated stability for up to 16 months under these conditions.
  • Extraction and Analysis: A 3 mm disc is punched from the DBS card and placed in a vial. A volume of 150 μL of acidified methanol containing the internal standard IMA-D8 is added for analyte extraction. The collected extract is then directly injected into the LC-MS/MS system.
  • Data Correlation: The study showed a good correlation between drug levels measured in patients' finger-prick DBS and plasma concentrations measured by a reference LC-MS/MS method. Concentrations from DBS can be adjusted using the patient's hematocrit level or an experimental correction factor to estimate the corresponding plasma concentration.

Experimental Workflow for Cell-Based Metabolite Studies

For research involving intracellular uptake of this compound in cell lines (e.g., leukemia models), the following workflow and methodology can be employed [3]:

G A Cell Culture & Treatment (K562 or K562-R cells) B Metabolite Quenching & Extraction A->B C LC-MS/MS Analysis B->C D Data Analysis & Quantification C->D

  • Cell Culture and Treatment: Use human chronic myelogenous leukemia cell lines (e.g., K562). Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1X Antibiotic-Antimycotic in a humidified incubator at 37°C with 5% CO₂ [3].
  • Metabolite Quenching and Extraction:
    • Quenching: Collect cell sample (e.g., 1x10⁷ cells/mL) and mix gently with a pre-cooled (-40°C) quenching solution (e.g., 8.5% w/v ammonium bicarbonate, pH 7.4). Centrifuge at 1000 g for 1 minute at -9°C and discard supernatant [3].
    • Extraction: Resuspend the cell pellet in 500 µL of 100% methanol (pre-cooled to -80°C) and snap-freeze in liquid nitrogen. After thawing and vortexing, pellet the cells by centrifugation and transfer the supernatant. Repeat the extraction and pool the supernatants. Dry the combined supernatant using a centrifugal evaporator at 30°C [3].
  • LC-MS/MS Analysis:
    • Sample Reconstitution: Dissolve the dried sample in acetonitrile [3].
    • Chromatography: Use an ACQUITY UPLC BEH C-18 column (100 mm × 2.1 mm, 1.7µm). Maintain the column temperature at 40°C and the auto-sampler at 10°C [3].
    • Mass Spectrometry: Perform analysis using a mass spectrometer (e.g., Agilent 1100 LC coupled with Bruker's Esquire 3000).

Key Considerations for Method Implementation

  • Overcoming Drug Resistance: LC-MS/MS can be applied to study mechanisms of this compound resistance. Research shows that reduced intracellular this compound concentration in resistant cells (K562-R) can be overcome using compounds that modulate the expression of import transporters like OCT1 (SLC22A1) and OATP1A2 (SLCO1A2), thereby enhancing drug uptake [3].
  • Comprehensive Metabolite Profiling: For untargeted metabolite identification, High-Resolution Mass Spectrometry (HRMS) is highly effective. One study using an Orbitrap Elite mass spectrometer identified 74 metabolites of this compound in patient plasma, far exceeding what is possible with lower resolution instruments [4].

References

Comprehensive Application Notes and Protocols for Imatinib Dose Optimization in Pediatric Patients Using PBPK Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pediatric Dosing Challenges and PBPK Approach

Imatinib has revolutionized the treatment of pediatric cancers, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), with clinical trials demonstrating a 5-year progression free survival of 94% for children with CML [1]. Despite this remarkable efficacy, defining optimal dosing regimens for children remains challenging due to developmental physiological changes that affect drug disposition, including maturation of drug-metabolizing enzymes and variability in plasma protein levels [2] [1]. The prevalence of childhood CML and Ph+ ALL is very low (approximately 2% of all leukemias), making dedicated clinical trials logistically and ethically challenging [1].

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful bottom-up approach that integrates drug properties with human physiology to predict drug exposure across diverse populations [3]. This approach is particularly valuable for pediatric populations where clinical data are sparse, as it can account for age-related changes in organ size, body composition, and enzyme maturation [2] [1]. Regulatory agencies including the FDA and EMA recognize PBPK modeling for supporting pediatric drug development, study design, and dose selection [3]. For this compound specifically, PBPK modeling provides a systematic approach to investigate optimal dosing regimens and potential drug-drug interactions in children, thereby addressing critical gaps in pediatric clinical pharmacology [2].

PBPK Model Development and Verification Workflow

Model Building and Parameterization

The development of a robust PBPK model for this compound requires careful parameterization based on comprehensive drug-specific data. The workflow begins with adult model development followed by pediatric extrapolation through incorporation of developmental physiology [1]. The structural model typically consists of multiple compartments representing key organs and tissues, connected by systemic circulation, with drug movement described using perfusion-limited or permeability-limited kinetics [3].

Table 1: Key Drug-Specific Parameters for this compound PBPK Model

Parameter Value Source/Reference
Molecular weight 493.6 g/mol [1]
logP 3.71 (basic compound) [1]
pKa 8.08 (base) [1]
Fuₚ 0.05 (range: 0.02-0.10) [1]
Blood-to-plasma ratio 0.68 [1]
Peff (Caco-2) 7.9 × 10⁻⁶ cm/s [1]
Major metabolizing enzymes CYP3A4, CYP2C8 [2] [1]
Transporters involved OCT1, OATP1A2, ABCB1, ABCG2 [4]
Bioavailability >95% [4]

For absorption modeling, the Advanced Dissolution, Absorption and Metabolism (ADAM) model is recommended, which incorporates parameters such as effective intestinal permeability (Peff) derived from Caco-2 cell lines (7.9 × 10⁻⁶ cm/s) [1]. Distribution is typically modeled using a whole-body PBPK approach with tissue-to-plasma partition coefficients (Kp) predicted using the Rodgers and Rowland method [1]. For elimination, this compound is primarily metabolized by CYP3A4 and CYP2C8, with additional contributions from transporters including organic cation transporter 1 (OCT1) and ATP-binding cassette transporters (ABCB1 and ABCG2) [4] [1].

Pediatric Extrapolation and Verification

Pediatric extrapolation requires incorporation of developmental changes in physiology, including organ size, blood flows, and enzyme maturation profiles [2]. The model should account for age-dependent maturation of CYP3A4 and CYP2C8 activities, which are responsible for this compound metabolism [1]. Additionally, developmental changes in α1-acid glycoprotein (AAG) concentrations should be considered, as this compound extensively binds to this plasma protein [1].

Table 2: Key Physiological Parameters for Pediatric Extrapolation

Physiological Parameter Developmental Consideration Impact on this compound PK
CYP3A4 activity Increases with age, reaches adult levels by ~1 year Higher clearance per body weight in young children
CYP2C8 activity Developmental pattern similar to CYP3A4 Contributes to metabolic clearance
AAG concentrations Lower in neonates, reach adult levels by ~1 year Higher unbound fraction in young children
Organ sizes and blood flows Allometric scaling with age-dependent exponents Affects volume of distribution and clearance
Gastrointestinal physiology Altered gastric pH and motility in neonates May affect absorption in very young children

Model verification is critical before implementing simulations for dose optimization. The verification process involves comparing model predictions against observed clinical data from both adults and children [2] [1]. Performance should be evaluated using visual predictive checks and quantitative metrics such as fold error (FE) for key pharmacokinetic parameters (AUC, Cmax, Ctrough) [3]. A well-verified model should predict observed values within 1.25-fold for most parameters [2] [1]. For pediatric models, verification should include comparison across different age groups, from young children to adolescents [2].

Comparative Analysis of Modeling Approaches

PBPK versus Population PK with Allometric Scaling

Two primary modeling approaches are used for pediatric extrapolation: PBPK modeling and population PK (popPK) with allometric scaling. Each method has distinct strengths and limitations, making them suitable for different scenarios [5]. A comparative study evaluating both approaches for tyrosine kinase inhibitors (including this compound) found that while both methods captured parent drug concentrations reasonably well, allometrically scaled popPK models demonstrated better prediction performance for some TKIs with complex pharmacokinetics [5].

PBPK modeling adopts a bottom-up approach based on drug properties and human physiology, requiring no prior clinical data [5]. This method incorporates mechanistic understanding of drug disposition and allows for simulation of various scenarios, including drug-drug interactions and special populations [2] [1]. In contrast, popPK models utilize a top-down approach, estimating parameters from observed clinical data [5]. Pediatric extrapolation typically employs allometric scaling using weight-based exponents (typically 0.75 for clearance, 1 for volume) [5].

Table 3: Comparison of PBPK and PopPK Modeling Approaches for this compound

Characteristic PBPK Modeling Population PK with Allometric Scaling
Approach Bottom-up, mechanism-based Top-down, data-driven
Data requirements In vitro drug parameters, system data Rich clinical PK data
Pediatric extrapolation Incorporates developmental physiology Allometric scaling with weight exponents
Prediction of drug interactions Strong capability (mechanistic) Limited without interaction data
Performance with complex PK Variable for metabolites Generally good for parent and metabolites
Regulatory acceptance Growing for specific applications Well-established

A recent evaluation of 15 published popPK models revealed limitations in predicting this compound concentrations in children, with most models demonstrating poor precision (lowest median absolute prediction error was 37.66%) despite acceptable bias for some models [4]. This highlights the critical need for improved pediatric models and suggests that PBPK approaches may offer advantages through their more comprehensive incorporation of developmental physiology [4].

Integrated Workflow for Optimal Predictions

Based on comparative analyses, an integrated modeling approach leveraging the strengths of both PBPK and popPK methodologies is recommended for optimal this compound dose optimization in children [5]. The PBPK model can provide initial dose recommendations based on mechanistic understanding, while popPK models with Bayesian forecasting can facilitate model-informed precision dosing in clinical practice [4].

G A Model Development Phase B PBPK Modeling (Bottom-up approach) A->B C Population PK Modeling (Top-down approach) A->C D Model Verification against clinical data B->D Pediatric Extrapolation C->D Allometric Scaling E Model Integration and Refinement D->E Performance Evaluation F Clinical Application Dose Optimization E->F G Initial Dose Selection F->G H Drug Interaction Predictions F->H I Individual Dose Adjustment (TDM) F->I

Diagram 1: Integrated PBPK and PopPK Modeling Workflow for Pediatric Dose Optimization. This workflow combines mechanism-based PBPK modeling with data-driven population PK approaches to enhance prediction accuracy across different pediatric age groups.

Clinical Implementation and Dose Optimization

Optimal Dosing Regimens and Therapeutic Drug Monitoring

PBPK simulations for this compound in pediatric patients suggest an optimal dosing range of 230-340 mg/m²/day, which aligns with the recommended initial dose for childhood CML [2]. This dosing strategy targets trough concentrations between 1000-3000 ng/mL, which is associated with optimal efficacy and safety profiles [4]. Clinical studies in adult CML patients demonstrate that trough concentrations above 1000 ng/mL significantly improve cytogenetic and molecular response rates, while concentrations exceeding 3000 ng/mL may increase the risk of adverse events such as neutropenia [4].

Therapeutic drug monitoring (TDM) is increasingly recommended as an adjunct to model-informed dosing to optimize this compound treatment in pediatric patients [4]. The integration of Bayesian forecasting with popPK models allows for individual dose adjustment based on limited TDM samples, significantly improving prediction accuracy, particularly in adults [4]. For pediatric patients, TDM is especially valuable given the high inter-individual variability in this compound exposure and the potential impact of developmental changes on drug disposition [4].

Drug-Drug Interaction Predictions

PBPK models provide valuable insights into potential drug interactions in pediatric patients receiving this compound. Verified models have accurately predicted the interaction between this compound and carbamazepine (a CYP3A4 and CYP2C8 inducer), demonstrating significantly reduced this compound exposure during coadministration [2] [1]. Simulations indicate that children and adults treated with this compound have similar vulnerability to CYP modulations, highlighting the importance of considering such interactions across all age groups [2].

The recommended approach for evaluating drug interactions involves simulating the effects of various CYP3A4 modulators (both inducers and inhibitors) on this compound exposure in virtual pediatric populations [1]. For patients requiring concomitant medications with interaction potential, dose adjustments should be considered based on simulation results and therapeutic drug monitoring [2].

G A This compound Administration B Absorption A->B C Systemic Circulation B->C D Distribution to Tissues C->D E Metabolism (CYP3A4, CYP2C8) C->E F Excretion E->F G Drug Interactions (CYP Modulators) G->E Induction/Inhibition H Transporter Effects (OCT1, ABCB1, ABCG2) H->B Uptake/Efflux H->C Uptake/Efflux

Diagram 2: Key Processes in this compound Disposition and Sites of Drug Interactions. This diagram illustrates the major pathways affecting this compound pharmacokinetics and potential sites for drug interactions, particularly with CYP modulators and transporter inhibitors/inducers.

Conclusion and Future Perspectives

PBPK modeling represents a powerful tool for addressing the unique challenges of this compound dose optimization in pediatric patients. The approach integrates developmental physiology with drug-specific properties to predict exposure across the pediatric age spectrum, providing valuable insights for initial dose selection and identification of potential drug interactions [2] [1]. The recommended dosing range of 230-340 mg/m²/day derived from PBPK simulations aligns with current clinical recommendations and targets therapeutic trough concentrations associated with optimal efficacy and safety [2] [4].

Future efforts should focus on model refinement through incorporation of additional pediatric data, particularly in very young children (<2 years) where developmental changes are most pronounced [4]. The integration of PBPK modeling with pharmacodynamic endpoints could further enhance dose individualization based on both exposure and response [4]. Additionally, collaborative initiatives between academia, industry, and regulators are essential to establish standardized frameworks for pediatric PBPK model development and qualification, ultimately improving treatment outcomes for children with cancer requiring this compound therapy [2] [4] [1].

References

Managing imatinib-induced pulmonary complications interstitial lung disease

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Imatinib-Induced Interstitial Lung Disease

Q1: What is the clinical profile of this compound-induced ILD? The onset of ILD is typically acute or subacute, occurring within weeks to months after starting this compound therapy. The following table summarizes quantitative data from recent case reports.

Case Feature Case 1 (Reversible) [1] [2] Case 2 (Irreversible) [3] Case 3 (Reversible) [4]
Patient Demographics 53-year-old male 49-year-old male 73-year-old female
This compound Dose 400 mg/day 400 mg/day 100 mg/day
Time to Onset ~2 months 9 months ~1 month
Key Symptoms Dyspnea, cough Cough, fever Dyspnea at rest, cough, hypoxia
Key Radiological Findings (CT) Ground-glass opacities, consolidation Diffuse interstitial fibrosis Bilateral interstitial pattern, ground-glass opacities
Management This compound discontinuation (no steroids) This compound d/c, prednisone, switch to nilotinib This compound d/c, prednisone
Outcome Full resolution; successful re-challenge Irreversible fibrosis (imaging) at 29-month follow-up Resolution after d/c; recurrence on re-challenge

Q2: What is the proposed mechanism behind this pulmonary toxicity? The exact pathophysiology is not fully elucidated, but several hypotheses exist [1]:

  • Inhibition of PDGFR Signaling: this compound's inhibition of the platelet-derived growth factor receptor (PDGFR) is a key suspect. PDGFR plays a role in alveolar epithelial cell repair and homeostasis. Its inhibition may disrupt normal repair mechanisms, leading to inflammation and fibrosis [1] [3].
  • Idiosyncratic Immune Reaction: The pattern of onset and response to corticosteroids suggests a possible immune-mediated inflammatory response in some patients [1].
  • Predisposing Factors: A history of prior lung disease, such as tuberculosis or other lung injury, may increase susceptibility to drug-induced lung damage [1] [3].

The diagram below illustrates the proposed signaling pathway and cellular effects.

G This compound This compound PDGFR PDGFR This compound->PDGFR Inhibits Impaired Alveolar Repair Impaired Alveolar Repair PDGFR->Impaired Alveolar Repair Disrupts Fibrosis Fibrosis Impaired Alveolar Repair->Fibrosis Inflammation Inflammation Impaired Alveolar Repair->Inflammation Prior Lung Injury\n(e.g., TB) Prior Lung Injury (e.g., TB) Prior Lung Injury\n(e.g., TB)->Impaired Alveolar Repair Predisposes

Q3: What are the established diagnostic and management protocols? A structured clinical workflow is essential for managing suspected cases. The following chart outlines the key steps from suspicion to resolution.

G Start New Respiratory Symptoms in Patient on this compound Assess Immediate Assessment: - Oxygenation - HRCT Chest - Exclude Infection Start->Assess Dx Diagnosis of Exclusion: Rule out infection, cardiac cause, malignancy Assess->Dx StopDrug Temporarily Discontinue This compound Dx->StopDrug Steroids Consider Corticosteroids (for moderate-severe cases) StopDrug->Steroids Monitor Monitor: - Symptoms - Pulmonary Function Tests - Imaging Steroids->Monitor Resolved Symptoms/Imaging Resolved Monitor->Resolved Rechallenge Re-challenge Decision Resolved->Rechallenge Rechallenge->Monitor If stable Switch Switch to Alternative TKI (e.g., Nilotinib) Rechallenge->Switch If recurrence

Q4: What are the key considerations for patient management and re-challenge?

  • Corticosteroid Use: Indicated in moderate-to-severe cases, especially with hypoxemia or extensive radiological involvement [1] [3].
  • Re-challenge: Can be considered after clinical and radiological resolution, but requires careful benefit-risk assessment and shared decision-making. Case reports show that some patients tolerate re-challenge, while others experience recurrence of symptoms [1] [4].
  • Alternative Therapy: If re-challenge fails or is deemed too risky, switching to a second-generation TKI like nilotinib is a standard and effective option [3].

Experimental Protocols for Research

For researchers investigating the mechanisms of this compound-induced ILD, the following methodologies from the literature can serve as a guide.

1. In Vivo Model for PDGFRβ Signaling

  • Objective: To investigate the role of PDGFRβ in oncogenic progression and signaling in Anaplastic Large Cell Lymphoma (ALCL) models, providing insights into pathways relevant to lung toxicity [5].
  • Key Methods:
    • Genetic Mouse Model: Use of Cd4-Cre mice crossed with Cd4-NPM-ALKTg/+ mice and a strain carrying loxP-flanked Pdgfrb to generate T-cell-specific PDGFRβ knockout in an ALCL background [5].
    • Tumor Monitoring: Compare tumor growth and survival between fl/fl Pdgfrb (control) and Δ/Δ Pdgfrb (knockout) mice [5].
    • Downstream Analysis: Assess activation of downstream pathways (e.g., STAT3/STAT5) via immunohistochemistry (IHC) on tumor tissue and immunobead cytokine assays (e.g., Luminex xMAP technology) on cell culture supernatants to measure cytokines like IL-10 [5].

2. Clinical Diagnostic Workflow for Suspected DILD

  • Objective: To establish a clinical and diagnostic protocol for identifying Drug-Induced Interstitial Lung Disease (DILD) in patients receiving TKIs like this compound [1].
  • Key Methods:
    • Initial Work-up (48-72 hours):
      • High-Resolution CT (HRCT): Characterize patterns (e.g., ground-glass opacities, consolidation).
      • Microbiological Studies: Bronchoalveolar lavage (BAL) for bacterial, fungal, and mycobacterial cultures to rule out infection.
      • Serological Tests: Autoimmune screening and inflammatory markers.
    • Bronchoscopy with BAL: Perform when feasible. Analyze cellular differential (lymphocytic vs. eosinophilic predominance) to phenotype the inflammatory response [1].
    • Monitoring: Conduct baseline pulmonary function tests (PFTs) and repeat clinical evaluations, spirometry, and HRCT as indicated during follow-up [1].

I hope this technical guide provides a solid foundation for your research and development efforts.

References

Imatinib dose escalation strategies treatment failure

Author: Smolecule Technical Support Team. Date: February 2026

Indications and Efficacy of Dose Escalation

Dose escalation is typically considered for patients with chronic-phase CML (CML-CP) who exhibit a suboptimal response or treatment failure to standard-dose imatinib (400 mg/day) [1] [2]. The strategy can overcome "relative resistance" to this compound, sometimes caused by specific BCR-ABL kinase domain mutations [1].

The table below summarizes the clinical outcomes and candidate patient profiles based on retrospective analyses and recommendations.

Aspect Details and Clinical Evidence
General Purpose Manage suboptimal response or treatment failure to standard-dose (400 mg/day) this compound in chronic-phase CML (CML-CP) [1] [2].
Response Rates In the IRIS trial, 42% of patients who underwent dose escalation per protocol criteria achieved a subsequent cytogenetic response [2].
Survival Outcomes In the same cohort, freedom from progression to accelerated/blast phase was 89%, and overall survival was 84% at 3 years post dose escalation [2].
Ideal Candidates Patients with specific BCR-ABL mutations sensitive to higher this compound concentrations (e.g., M351T, L384M) [1]. Also considered for patients without access to or intolerant of second-generation TKIs.
Key Considerations Requires assessment of patient adherence first [1]. Not recommended for patients with mutations conferring absolute resistance (e.g., T315I) [1].

Recommended Dose Escalation Protocol

The established method involves a step-wise increase in the daily this compound dose. The European LeukemiaNet (ELN) provides clear guidelines on when to consider this strategy based on specific milestones [2].

  • Dosing Schedules: The dose is typically escalated from 400 mg/day to 600 mg/day, and if necessary and tolerated, further to 800 mg/day (administered as 400 mg twice daily) [2].
  • ELN Criteria for Escalation: The following table outlines the clinical milestones that define a suboptimal response, indicating a potential need for dose escalation or therapy change [2].
Time on Treatment Suboptimal Response (Consider Dose Escalation)
3 Months Failure to achieve a complete hematologic response (CHR) [2].
6 Months Failure to achieve a partial cytogenetic response (PCyR), i.e., Philadelphia chromosome-positive (Ph+) cells >35% [2].
12 Months Failure to achieve a complete cytogenetic response (CCyR), i.e., Ph+ cells >0% [2].
18 Months Failure to achieve a major molecular response (MMR) [2].
Anytime Loss of a previously achieved CHR, CCyR, or MMR; emergence of new clonal chromosomal abnormalities [2].

Weighing the Strategy: Pros and Cons

When facing a suboptimal response, switching to a second-generation TKI (like dasatinib or nilotinib) is another standard option. The choice depends on several factors.

  • Advantages of Dose Escalation: Can be effective for certain mutations and may be a cost-effective strategy in some healthcare settings [1] [3]. It allows patients to continue a familiar therapy.
  • Limitations and Risks: A significant proportion of patients may not achieve a long-term response [4]. Higher doses are associated with increased incidence of grade 3/4 adverse events, such as fatigue and anemia, which may require dose reductions or delays [2] [3].
  • Alternative Strategy: Switching to a second-generation TKI (e.g., dasatinib, nilotinib) is often preferred, especially in cases of failure (rather than just suboptimal response) or intolerance, as they can overcome most forms of this compound resistance [1] [4]. This decision should be guided by mutation analysis and patient comorbidities.

Decision Pathway for Managing Suboptimal Response

The following diagram illustrates the logical workflow for troubleshooting a suboptimal response to this compound, integrating the concepts of adherence assessment, mutation testing, and the choice between dose escalation and therapy switch.

Start Suboptimal Response to This compound 400 mg/d Step1 Step 1: Verify & Assess - Confirm suboptimal response per ELN milestones - Assess patient adherence Start->Step1 Step2 Step 2: Identify Mechanism Perform BCR-ABL kinase domain mutation analysis Step1->Step2 Decision1 Mutation Detected? Step2->Decision1 Step3 Step 3: Evaluate Options OptA Consider this compound Dose Escalation Decision1->OptA No mutation or sensitive mutation OptB Switch to Second-Generation TKI (e.g., Dasatinib, Nilotinib) Decision1->OptB Resistant mutation (not T315I) OptC Clinical Trial or Transplantation Evaluation (e.g., T315I mutation) Decision1->OptC T315I mutation

References

FAQ: Managing Imatinib Interactions with Strong CYP3A4 Inducers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the clinical concern when co-administering imatinib with drugs like carbamazepine or rifampin?

The primary concern is a significant reduction in this compound exposure, leading to potential loss of efficacy and treatment failure [1] [2]. Carbamazepine and rifampin are strong inducers of the CYP3A4 enzyme, which is the major metabolic pathway for this compound [3]. By inducing this enzyme, these drugs accelerate the metabolism and clearance of this compound from the body, substantially lowering its plasma concentration.

Q2: What is the magnitude of this interaction, and what is the evidence?

The interaction is clinically significant. While precise quantitative data from clinical trials is not fully detailed in the search results, the following table summarizes the known effects and recommendations:

Perpetrator Drug Effect on this compound Exposure Clinical Evidence & Recommendations

| Carbamazepine (CYP3A4 & CYP2C8 inducer) | Significantly decreased | • Clinically significant interaction confirmed [1]. • PBPK models accurately predicted this DDI [1]. • Recommendation: Increase this compound dose by 50% with careful monitoring [2]. | | Rifampin (Strong CYP3A4 inducer) | Significantly decreased | • Listed as a strong inducer requiring dose adjustment [2]. • Recommendation: Increase this compound dose by 50% with careful monitoring [2]. |

A physiologically based pharmacokinetic (PBPK) study confirmed that this interaction can be accurately modeled and that children and adults have similar vulnerability to these CYP-mediated interactions [1]. For therapeutic efficacy, this compound plasma trough concentrations should be maintained above 1000 ng/mL (1 µg/mL) [4] [5].

Q3: How should this interaction be managed in a clinical or research setting?

The following workflow diagram outlines a general strategy for managing this interaction, from identification to resolution.

Start Patient on this compound requires new medication Identify Identify Potential Interaction (Check for CYP3A4 inducers like Carbamazepine, Rifampin) Start->Identify Assess Assess Clinical Need Identify->Assess Avoid Consider Alternative Medication Without Enzyme-Inducing Effects Assess->Avoid Feasible Adjust Manage the Interaction Assess->Adjust Not Feasible Monitor Implement Therapeutic Drug Monitoring (TDM) for this compound Avoid->Monitor Adjust->Monitor

The core management strategies include:

  • Dose Adjustment: If therapy with a strong CYP3A4 inducer is essential, the this compound dose should be increased. The product information recommends a 50% dose increase with careful monitoring [2].
  • Therapeutic Drug Monitoring (TDM): Measuring this compound plasma concentrations is a useful alternative to ensure trough levels remain above the therapeutic threshold of 1000 ng/mL, especially when dose adjustments are made [4].
  • Use Alternatives: Whenever possible, consider using alternative medications that do not induce CYP3A4.

Guide to Filling the Information Gaps

The search results provide a strong clinical overview but lack the detailed experimental data and protocols requested. To build a comprehensive technical support center, you will need to delve deeper into the following:

  • Consult Regulatory Guidelines: The FDA's "Drug Interaction Guidance" page lists relevant documents, including the ICH M12 guideline on drug interaction studies [6] [7]. These are essential for understanding current standardized experimental requirements.
  • Retrieve Primary Literature: The PBPK study cited [1] is a good starting point. You can access the full text for detailed methodology on in vitro parameters and model-building techniques.
  • Search for Specific Study Protocols: Conduct more targeted searches for "clinical DDI study protocol this compound rifampin" or "PBPK model validation carbamazepine" in scientific databases to find papers that publish their full experimental workflows.

References

Technical Support Guide: Imatinib Side Effect Management for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imatinib Side Effects

This compound mesylate, a tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGFR, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). While demonstrating significant clinical efficacy, this compound presents a characteristic profile of adverse effects that require careful management in both clinical practice and drug development research. The most frequently observed side effects include fluid retention phenomena (particularly periorbital edema), hematologic toxicities (neutropenia, thrombocytopenia, anemia), and various gastrointestinal disturbances. Understanding these adverse events is crucial for researchers designing combination therapies, clinical trial protocols, and supportive care strategies.

This technical guide provides a comprehensive overview of this compound-related toxicities, with emphasis on mechanistic insights, incidence data, and evidence-based management approaches specifically tailored for the research and development community. We have synthesized information from clinical studies, case reports, and current treatment guidelines to create a structured resource for scientists and drug developers investigating this compound and related compounds. The quantitative data presented herein can inform preclinical modeling, clinical trial design, and the development of mitigation strategies for tyrosine kinase inhibitor (TKI)-associated toxicities.

Edema and Fluid Retention Management

Mechanisms and Clinical Presentation

This compound-induced fluid retention represents one of the most common dose-limiting toxicities, with a pathophysiological basis rooted in the inhibition of platelet-derived growth factor receptors (PDGFR). PDGFR signaling plays a crucial role in maintaining interstitial fluid pressure in dermal tissues; this compound-mediated disruption of this pathway increases capillary permeability and promotes fluid extravasation [1]. Additional contributing mechanisms include impaired lymphatic drainage and renal sodium retention, creating a multifactorial etiology for edema development [2].

The periorbital region represents the most frequent site for localized edema, affecting 47.6%-70% of patients receiving this compound therapy [1]. This regional susceptibility may be attributed to the loose connective tissue architecture and poorly developed lymphatic drainage in periorbital areas. Edema typically presents within 2-3 months of treatment initiation, though onset can range from 1 to 444 days [1]. The incidence and severity demonstrate a clear dose-response relationship, with one study reporting periorbital edema in 91% of patients receiving >400 mg daily compared to 70% at lower doses [1].

Risk Factors and Prevention Strategies

Table: Risk Factors for this compound-Associated Fluid Retention

Risk Factor Risk Level Supporting Evidence
Dose >400 mg/day High 91% incidence vs. 70% at lower doses [1]
Age >65 years Moderate Potential association, though not consistently significant [1]
Female Sex Moderate Some studies suggest increased susceptibility [1]
Cardiac/Renal Comorbidity Moderate May exacerbate fluid retention mechanisms [3]
Concurrent CYP3A4 Inhibitors Moderate Increased this compound exposure [3]

Several strategies may mitigate edema risk in preclinical models and clinical settings. Dose escalation protocols rather than initial high-dose administration may allow for better adaptation to this compound's effects on vascular permeability. For researchers designing clinical trials, implementing regular monitoring of weight, limb measurements, and periorbital assessment during the first 3 months is critical for early detection. Additionally, dietary sodium restriction and consideration of concurrent medications that might promote edema represent practical preventive measures.

Management Approaches

For mild to moderate cases (Grade 1-2), symptomatic management with diuretics such as low-dose hydrochlorothiazide or spironolactone may provide relief, though supporting evidence remains largely anecdotal. Dose reduction represents the most effective intervention, with studies demonstrating significant improvement in edema following dose modification [1]. For severe, refractory cases (Grade 3-4), treatment interruption followed by dose reduction or permanent discontinuation may be necessary, particularly if vision is compromised or pulmonary edema develops [4].

In rare instances of severe periorbital edema causing visual field obstruction, surgical intervention with blepharoplasty has been successfully performed, with histopathological examination of excised tissue revealing edema, chronic inflammation, and lymphangiectasia [1]. For pleural effusions, which are rare with this compound but more common with other TKIs like dasatinib, management may require therapeutic thoracentesis and drug discontinuation in recurrent cases [2].

Hematologic Toxicity Management

Patterns of Bone Marrow Suppression

This compound-induced hematologic toxicity primarily manifests as myelosuppression resulting from inhibition of progenitor cell proliferation. The characteristic pattern includes:

  • Neutropenia: The most significant hematologic adverse effect, observed in up to 39% of late chronic phase CML patients, with Grade 3-4 severity in 24% of this population [5]
  • Thrombocytopenia: Occurring in approximately 30% of patients, with severe cases (Grade 3-4) more frequent in advanced disease stages [4]
  • Anemia: Generally less severe than other cytopenias, but may contribute to fatigue and reduced quality of life [3]

The timing of hematologic toxicity follows a predictable course, typically emerging within the first 3 months of treatment initiation [3]. The incidence and severity vary significantly based on disease phase, with late chronic phase CML patients experiencing substantially higher rates of severe neutropenia (24% Grade 3-4) compared to early chronic phase patients (7% Grade 3-4) [5]. This differential toxicity profile suggests that baseline marrow reserve significantly influences susceptibility to this compound's myelosuppressive effects.

Monitoring and Intervention Guidelines

Table: Hematologic Toxicity Management Guidelines

Toxicity Grade Monitoring Frequency Recommended Action Considerations for Trial Design
Grade 1-2 Weekly CBC Continue current dose May not require dose modification in trials
Grade 3 Weekly CBC until resolution Temporary interruption until ≤Grade 2, then resume at same dose Consider growth factor support in trial protocol
Grade 4 Twice weekly CBC until resolution Interrupt until ≤Grade 2, then resume with dose reduction (300mg→200mg) Define acceptable resolution period in protocol
Recurrent Grade 4 Frequent monitoring Consider permanent discontinuation Plan alternative dosing strategies

Regular complete blood count monitoring is essential, with recommendations suggesting weekly assessments during the first 1-3 months of therapy, then monthly once stable [3]. For research protocols, establishing clear dose modification guidelines is critical for patient safety and data interpretation. The dose reduction threshold for recurrent severe neutropenia typically involves decreasing from 400mg to 300mg or from 600mg to 400mg daily [4].

The management of hematologic toxicity should also consider the underlying disease status. In early chronic phase CML, the occurrence of hematologic side effects within the first 6 months of therapy has been associated with a negative influence on cytogenetic response, suggesting these events may indicate more resistant disease biology [5]. This observation has implications for patient stratification in clinical trials.

Supportive Care Strategies

For persistent cytopenias, growth factor support with G-CSF (for neutropenia) or erythropoietin (for anemia) may be considered, though data specific to this compound management are limited. Thrombopoietin receptor agonists (e.g., romiplostim, eltrombopag) have shown efficacy in chemotherapy-induced thrombocytopenia and may have application in this compound-associated cases, though their use remains investigational in this context [6].

Recent guideline updates have modified recommendations for thrombocytopenia management, with the CSCO 2025 guidelines indicating upgraded evidence for romiplostim (II级推荐) in the secondary prevention of chemotherapy-induced thrombocytopenia [6]. For neutropenia management, both prophylactic and therapeutic G-CSF administration have established roles, with the 2025 CSCO guidelines emphasizing risk-stratified approaches based on regimen myelotoxicity and patient-specific factors [6].

Other Significant Toxicities and Management

Cardiac Toxicity

Though relatively uncommon, this compound has been associated with left ventricular dysfunction and congestive heart failure, even in patients without pre-existing cardiac disease [3]. The proposed mechanism involves inhibition of cytoplasmic tyrosine protein kinase ABL1, which plays a role in cardiomyocyte stress response and survival pathways [7]. Preclinical models have demonstrated that high-dose this compound can induce cardiotoxic cellular changes, including mitochondrial abnormalities and apoptosis activation.

Risk mitigation should include baseline cardiac assessment (echocardiogram, ECG) for patients with pre-existing cardiac conditions or risk factors, with periodic monitoring during treatment. For researchers, incorporating cardiac toxicity endpoints in trial design, such as regular assessment of ejection fraction and biomarkers (BNP, troponin), can provide valuable safety data. Management of symptomatic cardiac toxicity typically requires drug interruption or discontinuation and implementation of standard heart failure therapies [3].

Pulmonary Complications

Though rare (incidence approximately 1%-2%), This compound-induced interstitial lung disease (ILD) represents a potentially serious adverse event requiring prompt recognition and intervention [8]. The clinical presentation typically includes progressive dyspnea, nonproductive cough, and characteristic radiographic findings of ground-glass opacities and interstitial infiltrates on high-resolution CT imaging [8].

Diagnosis requires exclusion of alternative etiologies, particularly infection, malignancy progression, or other drug-related pneumonitis. Bronchoscopy with bronchoalveolar lavage is recommended when feasible to exclude infectious causes and characterize inflammatory patterns [8]. Management involves immediate drug discontinuation and, in moderate-to-severe cases, corticosteroid therapy. Rechallenge may be considered after resolution of symptoms and radiographic findings, but requires careful monitoring [8].

Gastrointestinal and Hepatic Toxicity

Gastrointestinal disturbances are among the most frequently reported side effects of this compound, with nausea (50%), diarrhea (45%), and vomiting occurring in a dose-dependent manner [4]. These effects are generally manageable with symptomatic treatment and administration with food. More serious but less common gastrointestinal effects include hemorrhage (particularly in patients with GIST) and tumor lysis syndrome (especially in high-burden CML) [4].

Hepatotoxicity, typically manifesting as transaminase elevation, occurs in a minority of patients but can progress to severe liver injury if unrecognized. Regular monitoring of liver function tests is recommended, with dose reduction or interruption for significant elevations (≥3-5× ULN) [4]. The mechanism appears to involve both idiosyncratic reactions and direct hepatocellular injury, with metabolism primarily mediated by CYP3A4 [3].

Frequently Asked Questions (FAQ) for Research Applications

Edema and Fluid Retention

Q: What are the proposed mechanisms for this compound's preferential targeting of periorbital tissue for edema formation?

A: The predilection for periorbital regions likely results from the combination of inhibited PDGFR signaling (which regulates interstitial fluid pressure) and the unique anatomy of periorbital tissues, characterized by loose connective tissue, high vascular density, and relatively limited lymphatic drainage capacity. PDGFR inhibition reduces interstitial pressure, facilitating fluid extravasation in these susceptible tissues [1].

Q: Are there specific in vitro or in vivo models for studying TKI-induced edema?

A: While no standardized models exist specifically for this purpose, several approaches show utility: (1) Rodent models measuring interstitial fluid pressure changes in dermal tissues following PDGFR inhibition; (2) Endothelial cell culture systems assessing barrier function and permeability following this compound exposure; (3) Lymphatic function assays in animal models evaluating clearance mechanisms [9].

Hematologic Toxicity

Q: How does the hematologic toxicity profile differ between early and late chronic phase CML patients?

A: Significant differences exist: Late chronic phase patients experience higher rates of severe (Grade 3-4) hematologic toxicity (24% vs. 7% in early CP) but paradoxically show less impact on treatment response. In early chronic phase patients, hematologic toxicity within the first 6 months correlates with inferior cytogenetic response, suggesting possible association with more resistant disease biology [5].

Q: What monitoring strategies optimize safety in this compound dose-escalation studies?

A: Implement weekly CBC monitoring for the first 4-8 weeks, as myelosuppression typically emerges during this period. Establish clear dose modification protocols defining thresholds for treatment interruption and dose reduction. Consider prophylactic growth factor support in trials involving heavily pretreated patients or those with known marrow compromise [3].

General Management

Q: What is the evidence for this compound rechallenge after serious adverse events?

A: Limited data suggest rechallenge may be successful after resolution of non-hematologic toxicities such as hepatic transaminase elevation, rash, or fluid retention. For interstitial lung disease, successful rechallenge has been reported after radiographic and clinical resolution, but requires careful monitoring [8]. Rechallenge is generally not recommended for severe cardiotoxicity or Stevens-Johnson syndrome [4].

Q: Are there demographic or genetic factors predicting this compound toxicity?

A: Research suggests several potential predictors: (1) Age >65 years may increase fluid retention risk; (2) Polymorphisms in drug transporter genes (e.g., ABCB1, OCT1) may influence drug exposure; (3) Pre-existing cardiac dysfunction increases risk of further cardiac compromise; (4) Previous pulmonary pathology may predispose to pulmonary toxicity [8] [3].

Visual Overview of Key Mechanisms

The following diagram illustrates the primary molecular mechanisms underlying this compound's therapeutic effects and major toxicities:

G cluster_targets Molecular Targets cluster_therapeutic Therapeutic Effects cluster_toxicities Major Toxicities This compound This compound BCR_ABL BCR-ABL This compound->BCR_ABL C_KIT c-KIT This compound->C_KIT PDGFR PDGFR This compound->PDGFR Metabolic CYP3A4 Metabolism This compound->Metabolic GI_Trigger Local GI Irritation This compound->GI_Trigger CML_Therapy CML Control BCR_ABL->CML_Therapy Hematologic Myelosuppression BCR_ABL->Hematologic Progenitor Cell Effects GIST_Therapy GIST Control C_KIT->GIST_Therapy Pulmonary Pulmonary Toxicity C_KIT->Pulmonary Unknown Mechanism Edema Fluid Retention/Edema PDGFR->Edema Inhibition Cardiac Cardiac Dysfunction PDGFR->Cardiac ABL1 Inhibition GI GI Disturbance Hepatic Hepatotoxicity Metabolic->Hepatic Reactive Metabolites? GI_Trigger->GI

This schematic illustrates how this compound's inhibition of specific molecular targets mediates both its therapeutic benefits and characteristic toxicities. The BCR-ABL inhibition responsible for CML control simultaneously contributes to hematologic toxicity through effects on normal hematopoietic progenitors. Similarly, PDGFR inhibition contributes to both therapeutic efficacy and fluid retention, while potentially playing a role in cardiac dysfunction through ABL1 pathway effects. Understanding these mechanistic relationships aids in predicting and managing adverse events during drug development.

Conclusion

The management of this compound-associated toxicities requires a balanced approach that maintains therapeutic efficacy while minimizing treatment-related morbidity. For researchers and drug developers, understanding these adverse events informs not only clinical trial design but also the development of next-generation inhibitors with improved safety profiles. Key principles include:

  • Systematic monitoring for early detection of common toxicities
  • Dose modification strategies tailored to specific adverse events
  • Mechanistic understanding of toxicity pathways to guide management
  • Patient-specific factors that influence susceptibility to specific toxicities

References

Second-generation TKIs for imatinib-resistant CML

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data of 2nd Generation TKIs

The table below summarizes key efficacy and safety data from clinical studies on second-generation TKIs in imatinib-resistant or intolerant patients with CML in chronic phase (CML-CP).

TKI (Study) Patient Population Median Follow-up Primary Efficacy Endpoint Overall Survival (OS) Notable Adverse Events (AEs)

| Nilotinib (Phase II) [1] | 321 CML-CP patients, this compound-resistant/intolerant | 48 months | MCyR: 59% CCyR: 45% | 78% (estimated at 48 months) | Discontinuations due to AEs: 21%; due to disease progression: 30% | | Ponatinib (PACE Trial) [2] | 270 heavily pretreated CP-CML patients (≥2 prior TKIs) | 56.8 months | MCyR: 60% MMR: 40% | 73% (estimated at 5 years) | Arterial Occlusive Events (AOEs): Cumulative incidence 31%; Rash (47%), thrombocytopenia (46%), abdominal pain (46%) | | Dasatinib (Indirect Data) [3] | CML-CP patients with this compound resistance or mutations | "Long-term observations" needed | Complete hematologic and cytogenetic remissions reported | Not specified | Unforeseen toxicity may surface, requiring monitoring |

Key: MCyR: Major Cytogenetic Response; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.

Experimental Protocols & Workflows

For researchers investigating TKI resistance, here are detailed methodologies based on established in vitro and in vivo models.

In Vitro Model for Studying TKI Resistance

This protocol is adapted from a study that investigated the dynamics of drug transporter expression in this compound and dasatinib resistance [4].

  • Cell Line: K562 human CML cells.
  • Drugs: this compound and dasatinib.
  • Method:
    • Establishing Resistance: Expose parental K562 cells to progressively increasing concentrations of this compound or dasatinib.
    • Maintenance Culture: Maintain resistant cell lines in culture medium containing the TKI at a concentration that inhibits parental cell growth.
    • Molecular Analysis:
      • Quantitative Analysis: Measure mRNA expression levels of candidate resistance genes (e.g., drug transporters ABCB1, ABCC1, ABCG2, MVP, and SLC22A1) via qRT-PCR.
      • Mutation Screening: Sequence the ABL1 kinase domain to exclude or confirm BCR::ABL1-independent resistance mutations.
      • Protein Analysis: Assess phosphorylation of key downstream signaling proteins (e.g., CRKL, STAT5, ERK) via western blot to confirm functional inhibition of the BCR::ABL1 pathway [5].

The following diagram illustrates the logical workflow for establishing and analyzing TKI-resistant cell lines.

workflow cluster_analysis Analysis Pathways start Parental K562 CML Cells expose Chronic Exposure to Increasing TKI Doses start->expose resistant_line Establish Resistant Cell Subline expose->resistant_line analysis Molecular & Functional Analysis resistant_line->analysis p1 qRT-PCR: Drug Transporter Expression p2 DNA Sequencing: ABL1 Kinase Domain p3 Western Blot: CRKL/STAT5 Phosphorylation

Protocol for In Vivo Efficacy Testing

This methodology is based on a preclinical study evaluating the novel dual inhibitor KF1601 [5].

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).
  • Xenograft Establishment: Subcutaneously inject K562 human CML cells to establish tumors.
  • Dosing Regimen:
    • Once tumors reach a measurable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
    • Administer the experimental TKI (e.g., KF1601), a control TKI (e.g., ponatinib), and vehicle via oral gavage daily.
  • Endpoint Measurements:
    • Tumor Burden: Measure tumor volume regularly using calipers.
    • Survival: Use an orthotopic model where leukemic cells are injected via tail vein; track survival over time.
    • Pathway Analysis: Post-sacrifice, analyze excised tumors for phospho-CRKL and phospho-STAT5 levels to confirm on-target effects.

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the primary molecular mechanisms of resistance to second-generation TKIs I should investigate?

Your research should focus on two main areas:

  • BCR::ABL1-Dependent Mechanisms: The most critical is the emergence of point mutations in the ABL1 kinase domain, particularly the T315I "gatekeeper" mutation, which confers resistance to all second-generation TKIs but not to ponatinib or asciminib [6] [5]. Other mutations can also alter the drug-binding pocket.
  • BCR::ABL1-Independent Mechanisms: These include the overexpression of drug efflux transporters (e.g., ABCG2, ABCB1) [4] and the activation of alternative survival pathways. Recent evidence implicates FLT3 signaling activation in about 50% of blast-phase CML cases, contributing to TKI resistance through pathways like β-catenin and C-MYC [5].

Q2: How can I model and assess the risk of cardiovascular toxicity for novel TKIs in a preclinical setting?

The PACE trial highlighted a significant risk of arterial occlusive events (AOEs) with ponatinib [2]. To assess this preclinically:

  • Utilize a Murine Thrombosis Model: As performed in the KF1601 study [5]. This model can directly compare the thrombotic potential of a new TKI against a known high-risk drug like ponatinib.
  • Key Endpoints: Measure the rate of carotid artery occlusion and conduct histopathological analysis to assess vessel wall damage and inflammation. A promising TKI like KF1601 showed no occlusion and intact vessel walls, in stark contrast to ponatinib [5].

Q3: My resistant cell line shows no ABL1 kinase mutations. What other targets should I screen?

This strongly suggests BCR::ABL1-independent resistance. Your screening should include:

  • Drug Transporter Expression: Quantify mRNA and protein levels of ABCG2 and ABCB1. Their expression can be dynamic and vary with the level and duration of drug exposure [4].
  • Alternative Kinase Pathways: Investigate the activation of FLT3 and its downstream effector TAZ [5]. This is highly relevant for blast-phase CML research. A dual inhibitor targeting both BCR::ABL1 and FLT3 may overcome this type of resistance.

References

Imatinib plasma concentration monitoring subtherapeutic levels

Author: Smolecule Technical Support Team. Date: February 2026

Target Trough Concentrations & Clinical Impact

Extensive research has correlated specific imatinib plasma trough concentrations (Cmin) with treatment efficacy. The widely cited target for optimal response is a trough level above 1100 ng/mL [1] [2]. For chronic myeloid leukemia (CML), a target of 1000 ng/mL is more commonly referenced [3] [4] [5].

Subtherapeutic levels below these thresholds are a significant concern. The table below summarizes the established targets and consequences of low levels.

Parameter Established Target & Impact
Therapeutic Target (GIST) Trough plasma concentration (Cmin) > 1100 ng/mL [1] [2]
Therapeutic Target (CML) Trough plasma concentration (Cmin) > 1000 ng/mL [3] [4] [5]
Impact of Low Levels Significantly lower objective response rate and shorter time to disease progression in GIST [1]. Lower probability of cytogenetic and molecular response in CML [4] [5].

Troubleshooting Subtherapeutic Levels

When faced with subtherapeutic this compound levels, several factors should be systematically investigated. The following workflow outlines a logical troubleshooting path.

Start Subtherapeutic this compound Level A1 Verify Patient Adherence Start->A1 A2 Review Drug-Drug Interactions A1->A2 Adherence Confirmed p1 A1->p1 Non-Adherence Suspected A3 Evaluate Patient-Specific Factors A2->A3 No Interactions Found p2 A2->p2 Potential Interaction A4 Assay & Sampling Verification A3->A4 No Obvious Factors p3 A3->p3 Factor Identified End Consider Dose Adjustment (per guidelines) A4->End p4 A4->p4 Assay Issue

The key areas to investigate, as per the workflow, are:

  • Patient Adherence: In the adjuvant setting, where patients may be asymptomatic, non-adherence is a major cause of low plasma levels [6]. One study found that non-adherent patients had significantly lower Cmin (737.68 ng/mL vs. 1404.45 ng/mL in adherent patients) and shorter survival [6].
  • Drug-Drug Interactions: this compound is metabolized mainly by the liver enzyme CYP3A4 [1] [3]. Coadministration with strong CYP3A4 inducers (e.g., rifampicin, St. John's Wort) can accelerate this compound metabolism, leading to reduced plasma concentrations [4].
  • Patient-Specific Factors: Demographic and clinical covariates can influence this compound clearance. Population pharmacokinetic studies have identified factors such as body mass index (BMI), white blood cell count, albumin levels, and alpha-1 acid glycoprotein (AGP) levels as sources of inter-patient variability [1] [5].
  • Analytical and Sampling Accuracy: Ensure that the blood sample for trough level testing was collected correctly, typically just before the next scheduled dose (24±3 hours after the last dose) [2]. Confirm that the analytical method (often LC-MS/MS) is properly validated [5].

Protocol for Trough Level Measurement

For reliable and consistent results, follow this standardized protocol for sample collection and analysis.

cluster_workflow Trough Level Measurement Protocol Step1 1. Dosing & Steady-State Step2 2. Pre-Dose Sampling Step1->Step2 Details1 Administer this compound for at least 5-10 days to reach steady state. Step1->Details1 Step3 3. Sample Processing Step2->Step3 Details2 Collect venous blood sample in heparinized tube at 24±3 hours post-dose. Step2->Details2 Step4 4. Analytical Detection Step3->Step4 Details3 Centrifuge at 3000 g for 5 min. Separate plasma and store. Prepare via protein precipitation. Step3->Details3 Step5 5. Data & Clinical Action Step4->Step5 Details4 Use validated LC-MS/MS method. LLOQ: ~50 ng/mL. Report Cmin value. Step4->Details4 Details5 Compare result to 1100 ng/mL target. Integrate with clinical response for decision making. Step5->Details5

Key Technical Details:

  • Sample Preparation: Plasma samples are typically pretreated by protein precipitation. A common method involves adding acetonitrile and perchloric acid to plasma, vortexing, centrifuging, and then neutralizing the supernatant before injection into the HPLC system [2].
  • Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity [3] [5]. The lower limit of quantification (LLOQ) for a robust method can be as low as 50 ng/mL [2].

Emerging Approaches & Advanced Considerations

  • Machine Learning for Prediction: For settings where therapeutic drug monitoring (TDM) is not readily available, machine learning models are being developed. One study created a model using six variables (gender, daily dose, metastatic site, RBC, PLT, and NEU%) to reliably classify whether a patient's Cmin would be below 1100 ng/mL, which could help prioritize patients for TDM [2].
  • Population PK Models for Dose Optimization: Population pharmacokinetic (popPK) modeling is a powerful tool to understand variability and guide dosing. However, a 2025 study highlighted that many existing popPK models perform poorly when predicting concentrations in pediatric patients, indicating a critical area for further research and model development [7].

References

Imatinib rechallenge after adverse event resolution

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Imatinib Rechallenge

The context for rechallenge is critical. The strategy is most supported in tyrosine kinase inhibitor (TKI)-refractory GIST to re-establish disease control. The data on rechallenge after other types of adverse events is more limited and varies by the specific AE.

The table below summarizes key efficacy and safety data from clinical studies:

Study Type & Context Rechallenge Regimen Key Efficacy Findings Safety & Tolerability

| Retrospective Study [1] Advanced GIST after this compound & sunitinib failure | this compound 400 mg/day + BSC | - Median OS: 22 months (vs. 4 months with BSC alone)

  • Clinical response rate: 21% (per Choi criteria) | Well-tolerated without deteriorated performance status | | Randomized Phase 2 Trial [2] [3] TKI-refractory GIST | Continuous vs. Intermittent dosing | - Disease control rate at 12 weeks: 34.8% (continuous) vs. 43.5% (intermittent)
  • Median PFS: ~1.6 months (both groups) | Intermittent dosing showed slightly better safety profile (less diarrhea, anorexia) | | Case Report [4] [5] Recurrent GIST after adjuvant therapy | this compound 400 mg/day | - Partial Response achieved and maintained for 2.5 years before progression | Well-tolerated; only Grade 1 edema, anemia, and fatigue |

Troubleshooting Guides: Rechallenge After Adverse Events

The protocol for rechallenge depends on the nature of the adverse event.

Guide 1: Rechallenge After Non-Severe Adverse Events (e.g., Skin Rash)

This guide outlines the process for managing common, non-life-threatening AEs like skin rash, allowing this compound treatment to continue.

G Start Patient on this compound Develops Skin Rash Assess Assess Rash Severity (Grade ≥3 or Grade 2 with pruritis) Start->Assess Topical Manage with Topical Corticosteroids/Anti-histamines Assess->Topical Mild Rash Systemic Initiate Systemic Steroids (e.g., Prednisolone 30mg/day) Assess->Systemic Severe Rash Continue Continue this compound at Full Dose (400mg) Topical->Continue Systemic->Continue Success Treatment Success Rash Controlled, Dose Maintained Continue->Success

Supporting Evidence & Protocol:

  • Impact on Efficacy: A 2024 study found that using systemic steroids (e.g., prednisolone 30 mg/day for 3 weeks, tapered over 12 weeks) to control severe skin rash did not adversely affect the efficacy of this compound. There was no significant difference in progression-free survival or overall survival compared to patients who did not require steroids [6].
  • Protocol Goal: The key is treatment success, defined as controlling the rash while maintaining the this compound dose without interruption or reduction for at least 15 weeks [6].
Guide 2: Rechallenge After a Severe Event (e.g., Interstitial Pneumonitis)

This guide outlines the cautious approach required for serious, potentially life-threatening AEs like interstitial lung disease.

G Start Suspected this compound-Induced Interstitial Pneumonitis Stop 1. IMMEDIATELY STOP this compound Start->Stop Treat 2. Initiate Corticosteroid Treatment Stop->Treat Resolve 3. Confirm Pneumonitis has Resolved Clinically/ Radiographically Treat->Resolve Decision 4. Re-evaluate Necessity of this compound Resolve->Decision Rechallenge Cautious Rechallenge (at a lower dose, e.g., 300mg) with Close Monitoring Decision->Rechallenge If this compound is Essential Alternative Switch to an Alternative TKI (e.g., Nilotinib) Decision->Alternative If Alternative Exists

Supporting Evidence & Protocol:

  • Diagnosis & Initial Management: this compound-induced pneumonitis is rare (0.2-1.3%) but serious [7]. Diagnosis requires a high index of suspicion and exclusion of infectious causes, often via HRCT and bronchoalveolar lavage [7]. Standard treatment is immediate drug discontinuation and administration of corticosteroids [7].
  • Rechallenge Consideration: Rechallenge is controversial and not standard. One case report documented a successful rechallenge at 300 mg/day in a CML patient after pneumonitis resolved, with no recurrence after 3 months [7]. However, other reports show that some patients relapse upon readministration [7]. The decision must weigh the critical need for this compound against potential risks.

Frequently Asked Questions (FAQs)

Q1: Does prior adjuvant this compound treatment affect sensitivity to rechallenge upon recurrence? A1: Evidence suggests that sensitivity can be maintained. A case report documented a patient with recurrent GIST who had a partial response to this compound rechallenge for over 2.5 years after completing 2 years of adjuvant therapy. This indicates that tumor cells can remain sensitive after treatment interruption [4] [5].

Q2: What is the recommended dosing strategy for this compound rechallenge in refractory GIST? A2: Recent evidence shows that while intermittent dosing does not improve efficacy over continuous dosing, it may offer a better safety profile. Given the generally limited efficacy of rechallenge, intermittent dosing can be considered when standard later-line therapies are unavailable [2] [3].

Q3: What are the undocumented long-term safety signals of this compound? A3: Pharmacovigilance data mining has identified potential undocumented safety signals, including pubertal failure, large intestine fibroma, ototoxicity, and pregnancy complications. Reports indicate that 38% of AEs occurred more than 360 days after treatment initiation, highlighting the need for long-term monitoring beyond typical clinical trial periods [8].

References

Comparative analytical methods imatinib HPLC versus immunoassay

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Imatinib

High-Performance Liquid Chromatography (HPLC) and its variants are the universally accepted standard for quantifying this compound, primarily for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies [1] [2]. TDM is crucial as research confirms a correlation between this compound plasma trough concentrations (Cmin) and clinical outcomes [1].

The table below summarizes the key HPLC-based techniques found in the literature.

Method Type Key Characteristics Typical Application Context Example Experimental Protocols

| HPLC with UV/Photodiode Array Detection [3] [4] [5] | - Lower cost equipment.

  • Simple sample prep (e.g., protein precipitation).
  • Linear range: ~100-10,000 ng/mL [3]. | Quality control of pharmaceutical dosage forms [4] [5]. | Sample Prep: Protein precipitation with cold methanol [3]. Column: C18 (e.g., 150-250 mm x 4.6 mm). Mobile Phase: Buffer (e.g., potassium dihydrogen phosphate, pH ~2.5) and Acetonitrile in isocratic mode [3] [4]. Detection: UV at 265-268 nm [4] [5]. | | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [2] | - High sensitivity & specificity.
  • Can simultaneously quantify this compound and its active metabolite (N-desmethylthis compound) [2].
  • Considered the "gold standard" for TDM. | Therapeutic Drug Monitoring (TDM) in clinical practice and advanced research [1] [2]. | Sample Prep: Solid-phase extraction (SPE) for better matrix clean-up; advanced sorbents like Molecularly Imprinted Polymers (MIPs) are in development [2]. Analysis: Uses specific mass-to-charge transitions for detection, minimizing interference. |

The Missing Piece: Why Immunoassays Are Not Used

The complete absence of immunoassay methods in the search results indicates they are not a current part of the analytical landscape for this compound. Here are the likely reasons:

  • Clinical Demand and Commercial Viability: The development of a commercial immunoassay requires significant investment. The patient population for this compound, while critical, is smaller than for more common drugs (e.g., antibiotics, cardiac drugs) monitored via immunoassay, making it less commercially attractive [1].
  • Technical and Physiological Hurdles: this compound has a relatively low molecular weight and is highly protein-bound (~95%), which can pose challenges for antibody development and assay accuracy [6].
  • Adequacy of Existing Technology: LC-MS/MS reliably meets the needs of clinical labs that perform TDM for this compound, fulfilling requirements for sensitivity, specificity, and throughput, thereby reducing the impetus to develop an alternative immunoassay [1] [2].

Workflow for this compound Analysis via HPLC

The following diagram illustrates the generalized workflow for analyzing this compound using HPLC-based methods, reflecting the protocols from the search results.

Sample Collection (Plasma) Sample Collection (Plasma) Sample Preparation Sample Preparation Sample Collection (Plasma)->Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Protein Precipitation (Common for HPLC-UV) Protein Precipitation (Common for HPLC-UV) Sample Preparation->Protein Precipitation (Common for HPLC-UV) Solid-Phase Extraction (Common for LC-MS/MS) Solid-Phase Extraction (Common for LC-MS/MS) Sample Preparation->Solid-Phase Extraction (Common for LC-MS/MS) Detection & Analysis Detection & Analysis Chromatographic Separation->Detection & Analysis Data Output (Chromatogram & Concentration) Data Output (Chromatogram & Concentration) Detection & Analysis->Data Output (Chromatogram & Concentration)

Recommendations for Researchers

Given the current landscape, here are actionable paths for your research or development work:

  • Focus on HPLC and LC-MS/MS: For any project involving the quantification of this compound, these chromatographic methods are the only techniques with extensive validation and documented protocols in the literature.
  • Explore Novel Sorbents: Research into improving sample preparation is active. Investigate the use of Molecularly Imprinted Polymers (MIPs) as sorbents in Solid-Phase Extraction to enhance selectivity and clean-up for LC-MS/MS analysis [2].
  • Standardize TDM Protocols: There is an opportunity to further refine and standardize TDM protocols using LC-MS/MS, especially for specific patient populations like children, where dose optimization is critical [1].

References

Long-term outcomes imatinib-treated CML patients IRIS study

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Efficacy and Safety of Imatinib (IRIS Study)

The IRIS study, which established this compound as the initial standard of care, showed the following long-term outcomes after a median follow-up of 10.9 years [1].

Outcome Measure Result at 10 Years (this compound Arm)
Overall Survival Rate 83.3%
Progression-Free Survival Estimated 97% at 5 years [2]
Complete Cytogenetic Response (CCyR) 82.8% of patients (achieved at any time)
Patients completing treatment on this compound 48.3%
Common Serious Adverse Events Uncommon; most frequent in first year of treatment

Comparison with a Second-Generation TKI (Dasatinib)

Later studies compared this compound with newer agents. The 24-month data from the DASISION trial, which compared dasatinib to this compound as first-line therapy, show superior cytogenetic and molecular response rates for dasatinib [3].

Outcome Measure Dasatinib (100 mg once daily) This compound (400 mg once daily)
Complete Cytogenetic Response (CCyR) by 24 months 86% 82%
Major Molecular Response (MMR) by 24 months 64% 46%
BCR-ABL ≤ 0.0032% (4.5-log reduction) by 24 months 17% 8%
Progression to Accelerated/Blast Phase by 24 months 2.3% 5.0%

Causes and Management of this compound Resistance

A significant challenge in long-term this compound therapy is the development of resistance, which occurs in a substantial number of patients [4].

  • Primary Resistance: Approximately 24% of patients in the IRIS trial failed to achieve a complete cytogenetic response (CCyR) after 18 months [5].
  • Acquired Resistance: The 60-month update of the IRIS study showed that about 16% of patients experienced failed therapy, and 7% progressed to accelerated phase or blast crisis [4].

The diagram below illustrates the primary mechanism behind acquired resistance to this compound.

cluster_top Mechanism of this compound Resistance cluster_mid Impact on this compound Binding cluster_bottom Common Mutation Locations A BCR-ABL Point Mutations B Alters Kinase Domain Structure A->B C Prevents Inactive Conformation B->C D This compound Cannot Bind Effectively C->D E P-loop (36-48% of mutations) F Contact Site (e.g., T315I) G Catalytic Domain (e.g., M351T) H Activation Loop

Among these mutations, those in the P-loop (ATP-binding loop) are particularly concerning. In-vitro evidence suggests they may be more oncogenic and have been associated with a poorer prognosis and more rapid disease progression in some studies conducted before second-generation TKIs were widely available [5].

Key Experimental Protocols from Cited Studies

For researchers, the methodologies from these pivotal trials are critical for understanding the data.

  • IRIS Study Design: A large, open-label, multicenter, randomized trial. Patients with newly diagnosed CML in chronic phase were randomly assigned to receive either This compound (400 mg/day) or interferon alfa plus cytarabine. The study had a crossover design, and long-term analyses focused on overall survival, response rates, and serious adverse events [1] [6].
  • DASISION Trial Design: A phase 3, randomized trial. Patients with newly diagnosed chronic-phase CML were randomized to receive either dasatinib (100 mg once daily) or This compound (400 mg once daily). Key endpoints included the rate of confirmed complete cytogenetic response (CCyR) and major molecular response (MMR) [2] [3].
  • Pharmacokinetic Analysis (IRIS sub-study): Trough plasma concentrations (Cmin) of this compound and its metabolite were measured at steady-state (day 29) using liquid chromatography/tandem mass spectrometry. The correlation between these plasma levels and clinical response (CCyR, MMR, event-free survival) was then analyzed [7].

Therapeutic Drug Monitoring and Next Steps

For patients with a suboptimal response, therapeutic drug monitoring and mutation analysis are crucial.

  • This compound Blood-Level Testing: A sub-analysis of the IRIS study found that patients with this compound trough concentrations above approximately 1000 ng/mL had significantly higher rates of cytogenetic and molecular response [7] [8]. Testing is recommended in cases of poor response, suspected non-adherence, severe adverse events, or potential drug-drug interactions [8].
  • Management of Resistance: For patients with this compound resistance or intolerance, switching to a second-generation TKI (like dasatinib or nilotinib) is the standard approach. These agents are more potent and can overcome many, but not all, BCR-ABL mutations [5] [9]. The choice of agent may be guided by the specific mutation profile.

The following diagram outlines a recommended approach for monitoring and managing treatment in CML patients.

Start Initiate First-Line TKI Therapy (e.g., this compound, Dasatinib) A Regular Molecular Monitoring (BCR-ABL Transcript Levels) Start->A B Evaluate at Time-Specific Milestones (e.g., 3, 6, 12 months) A->B C Response Adequate? B->C D Continue Current Dose & Monitoring C->D Yes E Investigate Cause of Suboptimal Response C->E No F Check Adherence & Drug Interactions E->F G Test this compound Trough Level (Target >1000 ng/mL) E->G H Perform BCR-ABL Kinase Domain Mutation Analysis E->H I Adjust Therapy Based on Findings (e.g., Dose Escalation, Switch TKI) F->I G->I H->I

References

Molecular response monitoring imatinib therapy standardization

Author: Smolecule Technical Support Team. Date: February 2026

Standardized Molecular Response Criteria in CML

The treatment of Chronic Myelogenous Leukemia (CML) with tyrosine kinase inhibitors like imatinib is a success story for targeted therapy, and its efficacy is closely monitored through standardized molecular response criteria [1]. The table below outlines the key definitions as established in clinical research.

Response Level Definition (International Scale) Clinical Significance
Major Molecular Response (MMR) BCR::ABL1 transcript ratio ≤ 0.1% (or a 3-log reduction) [2] A key milestone and indicator of treatment efficacy [2].
MR4.5 BCR::ABL1 transcript ratio ≤ 0.0032% (or a 4.5-log reduction) [3] [2] Deeper level of response; prerequisite for attempting Treatment-Free Remission (TFR) [3].
Sustained Molecular Response Maintenance of a deep molecular response (e.g., MR4.5) for a sustained period [3]. Foundational for considering therapy discontinuation in eligible patients [3].

Experimental Protocol: Genotyping for Response Prediction

A study investigated how genetic variations in the apoptosis pathway might predict depth of molecular response to this compound. Below is a summary of their experimental methodology [2].

  • 1. Study Population: The research included 187 Korean CML patients who started this compound therapy between 2002 and 2008. The study was approved by an ethics review board, and informed consent was obtained. Genotyping was performed on archived marrow or peripheral blood samples taken at diagnosis [2].
  • 2. SNP Selection & Genotyping: The study focused on eight single nucleotide polymorphisms (SNPs) in genes of the Fas-mediated apoptosis pathway (FAS, FASLG, CASP10, APAF1). The selection was based on literature review and criteria such as being a synonymous or non-synonymous SNP in an exon region with a minor allele frequency >1% [2].
    • Technology Platform: Genotyping was performed using the Sequenom MassARRAY system with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
    • Process: The involved steps were [2]:
      • DNA extraction from patient samples.
      • Multiplex PCR amplification of target regions.
      • Treatment with shrimp alkaline phosphatase to deactivate unincorporated nucleotides.
      • Primer extension reaction for allele discrimination.
      • Sample cleaning and transfer to a SpectroChip.
      • Genotype determination using a MALDI-TOF mass spectrometer.
    • Quality Control: The process included duplicate samples and negative controls to ensure genotyping quality [2].
  • 3. Disease Monitoring & Response Assessment: Patients were monitored regularly with blood counts and biochemistry. Quantitative BCR/ABL mRNA PCR on peripheral blood was repeated every 3–4 months. The assay sensitivity was validated for up to a 4.5-log reduction (MR4.5) [2].
  • 4. Data Analysis & Validation: The association between genotypes and the achievement of MR4.5 was analyzed. A bootstrap procedure was used for internal validation of the findings, and multivariate analysis was performed to confirm the genotype as an independent predictor [2].

Key Signaling Pathways in this compound Therapy

The efficacy of this compound and the molecular response is rooted in its action on specific cellular pathways. The diagram below illustrates the primary mechanism of action and a key secondary pathway involved in treatment response.

G BCR_ABL BCR-ABL Oncogene CellProliferation Uncontrolled Cell Proliferation & Survival BCR_ABL->CellProliferation Constitutive Signaling This compound This compound This compound->BCR_ABL Inhibits Apoptosis Apoptosis Induction This compound->Apoptosis Induces SNP FAS Genotype (rs2234767) FasPathway Fas-Mediated Apoptosis Pathway SNP->FasPathway Modulates FasPathway->Apoptosis Activates

The primary mechanism involves the direct inhibition of the BCR-ABL tyrosine kinase, which halts uncontrolled proliferation and induces apoptosis in CML cells [2]. Research also indicates that the Fas-mediated apoptosis pathway plays a significant role. Genetic variations in this pathway, such as the FAS genotype (rs2234767), have been associated with the rate of achieving deep molecular responses (MR4.5), suggesting it can modulate treatment efficacy [2].

Summary for Practitioners

For your guide, you may wish to highlight these practical points:

  • Standardized Monitoring is Central: The management of CML with this compound is guided by internationally standardized molecular response criteria (MMR, MR4.5), which are critical for clinical decision-making [3] [2].
  • TFR as a Goal: Achieving a sustained deep molecular response (like MR4.5) is the foundation for considering treatment discontinuation in eligible patients, with studies showing long-term remission is possible [1] [3].
  • Emerging Predictive Biomarkers: Beyond BCR-ABL monitoring, host genetic factors, such as polymorphisms in the apoptosis pathway (e.g., FAS rs2234767), are being investigated as potential surrogates for predicting deeper molecular responses to this compound [2].

References

Imatinib clinical trial validation major molecular response

Author: Smolecule Technical Support Team. Date: February 2026

MMR Performance Comparison in Clinical Trials

The table below summarizes the key MMR outcomes from major clinical trials, providing a direct comparison of the efficacy of different treatments.

Treatment (Trial Name) Dosing Regimen MMR at 12 Months Key Comparative Findings Citation
Imatinib (DASISION & S0325 Intergroup) 400 mg once daily 26.7% (pooled) Baseline for comparison in network meta-analysis. [1]
Dasatinib (DASISION) 100 mg once daily 46% Significantly higher than this compound (46% vs 28%, P<0.0001); faster time to MMR. [2]
Nilotinib (ENESTnd) 300 mg twice daily 44% Significantly higher than this compound (44% vs 22%, P<0.0001); faster time to MMR; lower progression to advanced disease. [3]
Nilotinib (ENESTnd) 400 mg twice daily 43% Significantly higher than this compound (43% vs 22%, P<0.0001). [3]
High-Dose this compound 800 mg/day (400 mg twice daily) 46% Not statistically significant vs standard-dose this compound (46% vs 40%, P=0.2035); led to earlier MMR. [4]
Standard-Dose this compound (Control) 400 mg once daily 40% Comparison arm for high-dose this compound trial. [4]
Newer TKIs (Pooled) Nilotinib/Dasatinib ~55.2% (nilotinib) Network meta-analysis concluded nilotinib had the highest MMR rate at 12 months vs dasatinib and this compound. [1]

A separate umbrella review that pooled results from multiple meta-analyses confirmed this trend, showing that the proportion of patients achieving MMR at 12 months was significantly greater with newer-generation TKIs compared to this compound (Risk Ratio: 1.58) [5].

Experimental Trial Methodologies

The data in the table above comes from rigorous Phase III clinical trials. Here are the standard protocols they employed, which can serve as a reference for validation studies.

Trial Design and Patient Selection
  • Design: Randomized, open-label, multicenter, multinational Phase III studies [4] [3].
  • Participants: Adult patients with newly diagnosed, Philadelphia chromosome-positive (Ph+) CML in the chronic phase (CML-CP), typically within 6 months of diagnosis [4] [3].
  • Stratification: Patients are often stratified by established risk scores (e.g., Sokal score) at diagnosis to ensure balanced comparison groups [4].
Treatment Regimen and Dosing
  • Patients are randomly assigned to different treatment arms (e.g., this compound 400 mg once daily vs. dasatinib 100 mg once daily) [2] [3].
  • High-Dose this compound Protocol: In the 800 mg/d arm, this compound is administered as 400 mg twice daily [4].
  • Dose Modifications: Protocols allow for dose reductions or interruptions due to adverse events, and may permit dose escalation in the standard-dose this compound arm in cases of suboptimal response [4].
Molecular Response Assessment
  • Sample Type: Peripheral blood samples are used [6].
  • Measurement Technique: Real-time quantitative polymerase chain reaction (RQ-PCR) is the standard method for quantifying BCR-ABL1 transcript levels, expressed on the International Scale (IS) [4] [6] [7].
  • MMR Definition: A ratio of BCR-ABL1 to a control gene transcript (e.g., ABL1) of ≤ 0.1% on the International Scale [4] [5].
  • Testing Schedule: Molecular testing is performed at baseline, then frequently during the first 3-6 months (e.g., monthly), and every 3 months thereafter [4].
Statistical Analysis
  • Primary Endpoint: Many trials define the rate of MMR at 12 months as the primary endpoint [4].
  • Analysis: Efficacy analyses are typically performed on an Intent-to-Treat (ITT) basis. Time-to-response endpoints (like time to MMR) are analyzed using the Kaplan-Meier method, with differences assessed by log-rank test [4].

Signaling Pathways in CML Treatment and Resistance

The following diagram illustrates the primary mechanism of action of TKIs and a key resistance pathway explored in recent research, which may inform combination therapy strategies.

G BCR_ABL1 BCR-ABL1 Oncogene Proliferation Uncontrolled Cell Proliferation & Survival BCR_ABL1->Proliferation Constitutive Signaling TKIs TKI Therapy (this compound, Dasatinib, Nilotinib) TKIs->BCR_ABL1 Inhibits ISR_Activation Integrated Stress Response (ISR) Activation (Resistance Pathway) TKIs->ISR_Activation Can Induce Combination Combination Therapy (Enhanced Cell Eradication) TKIs->Combination ISR_Activation->Proliferation Promotes Resistance ISRIB ISRIB (ISR Inhibitor) ISRIB->ISR_Activation Inhibits ISRIB->Combination Combination->Proliferation Synergistic Inhibition

This diagram highlights that while TKIs directly target the BCR-ABL1 oncoprotein, resistance can emerge through alternative pathways. Research shows that This compound treatment itself can activate the Integrated Stress Response (ISR) as a protective mechanism in leukemic cells [8]. Combining this compound with an ISR inhibitor (ISRIB) has been shown to synergistically eradicate leukemia cells, particularly those with resistance driven by hyperactive RAS/RAF/MAPK and STAT5 signaling [8].

References

Cross-resistance patterns among tyrosine kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Key Cross-Resistance Patterns in TKIs

The table below summarizes experimental data on cross-resistance patterns from key studies:

Cancer Cell Lines Resistant to (1st TKI) Shows Cross-Resistance to... No Cross-Resistance to... Key Experimental Findings
786-O (Renal), HT-29 (Colorectal) [1] Sunitinib Pazopanib, Erlotinib, Lapatinib [1] Sorafenib, Everolimus (mTOR inhibitor) [1] Increased lysosomal sequestration (↑LAMP1/2); increased intracellular drug accumulation for pazopanib/erlotinib; transient resistance [1].
786-O (Renal), HT-29 (Colorectal) [1] Pazopanib or Erlotinib Pazopanib, Erlotinib [1] Sorafenib [1] Resistance and cross-resistance inducible for some TKIs (pazopanib, erlotinib) but not for sorafenib [1].
NSCLC (Non-Small Cell Lung Cancer) 1st/2nd Gen EGFR-TKIs (Gefitinib, Erlotinib, Afatinib) - Osimertinib (3rd Gen) [2] EGFR T790M mutation causes resistance to 1st/2nd gen TKIs; Osimertinib specifically targets T790M, making it effective after resistance emerges [2].
GIST (Gastrointestinal Stromal Tumors) Imatinib, Sunitinib, Regorafenib, others [3] Other approved TKIs [3] Avapritinib [3] PDGFRA D842V mutation confers resistance to multiple TKIs; Avapritinib is a potent selective inhibitor effective against this mutation [3].

Experimental Protocols for Studying TKI Resistance

To generate the data above, researchers typically employ a set of standardized in vitro and clinical protocols:

Protocol Type Core Methodology Key Measurements & Outputs

| Inducing TKI Resistance *In Vitro* [1] | • Continuous exposure of cancer cell lines to gradually increasing TKI concentrations. • Process sustained over 3-4 months to establish stable resistant lines. | Establishment of drug-resistant sub-lines (e.g., 786-O SUN, HT-29 SUN). | | Assessing (Cross-)Resistance (MTT Assay) [1] | • Cells seeded in 96-well plates and treated with a range of TKI concentrations. • Cell viability/proliferation measured after 96 hours using MTT dye. | Dose-response curves and IC50 values to quantify resistance and cross-resistance factors. | | Measuring Intracellular Drug Accumulation (LC-MS/MS) [1] | • Resistant and parental cells treated with a TKI for 24 hours. • Cells washed, trypsinized, and counted. • Cell pellets analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Quantitative measurement of intracellular TKI concentration. | | Analyzing Lysosomal Sequestration (Western Blotting) [1] | • Protein lysates prepared from resistant and parental cells. • Proteins separated by SDS-PAGE and transferred to membranes. • Membranes probed with antibodies against lysosomal markers (LAMP1, LAMP2). | Detection of protein expression levels; increased LAMP1/2 indicates expanded lysosomal capacity. | | Predicting Resistance (Radiomics & Machine Learning) [2] | • Radiomics: Extraction of quantitative features from medical images (e.g., CT scans). • Machine Learning: Algorithms like LASSO select most predictive features of resistance. | A model to predict the likelihood of developing a specific resistance mutation (e.g., T790M) before treatment. |

Mechanisms of Resistance and Experimental Workflow

The diagram below illustrates the primary mechanism of lysosomal sequestration and the key in vitro experiments used to investigate it.

G cluster_resistance Mechanism of Resistance cluster_experiments Key Experimental Methods TKI TKI in Medium Lysosome Lysosomal Sequestration TKI->Lysosome  Enters Cell InactiveTKI Inactive TKI (Stored in Lysosome) Lysosome->InactiveTKI  Traps & Isolates Resistance Reduced Efficacy & Drug Resistance InactiveTKI->Resistance  Reduces Target Engagement MTT MTT Proliferation Assay LCMS LC-MS/MS Drug Measurement Western Western Blot (LAMP1/2) Radiomics Radiomics & ML (Prediction) Start Induce Resistance (3-4 months exposure) Start->MTT  Validate Start->LCMS  Measure Accumulation Start->Western  Probe Mechanism

Research Implications and Future Directions

The data indicates that switching to a TKI with a different structure or mechanism (like sorafenib) or to an agent targeting a different pathway (like the mTOR inhibitor everolimus) can overcome resistance [1]. Furthermore, the development of next-generation TKIs like osimertinib and avapritinib is specifically designed to target common resistance mutations [2] [3].

Future strategies to combat TKI resistance include developing next-generation inhibitors, rational combination therapies, and using predictive tools like radiomics and machine learning to anticipate resistance before it clinically manifests [4] [2].

References

×

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

493.25900864 Da

Monoisotopic Mass

493.25900864 Da

Heavy Atom Count

37

LogP

3
3

Appearance

Powder

Melting Point

226 °C (mesylate salt)

UNII

BKJ8M8G5HI

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (55.56%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (77.78%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (55.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (55.56%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (22.22%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (22.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Imatinib is indicated for the treatment of adult and pediatric chronic myeloid leukemia with Philadelphia chromosome mutation (Ph+) in blast crisis, accelerated phase, or chronic phase after IFN-alpha therapy failure. Additionally, imatinib is also indicated to treat adult and pediatric Ph+ acute lymphoblastic leukemia, adult myelodysplastic/myeloproliferative diseases, adult aggressive systemic mastocytosis, adult hypereosinophilic syndrome and/or chronic eosinophilic leukemia (CEL), adult dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (GIST).
FDA Label
Glivec is indicated for the treatment of, , , adult and paediatric patients with newly diagnosed Philadelphia-chromosome (bcr-abl)-positive (Ph+) chronic myeloid leukaemia (CML) for whom bone-marrow transplantation is not considered as the first line of treatment; , adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis; , adult and paediatric patients with newly diagnosed Philadelphia-chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy; , adult patients with relapsed or refractory Ph+ ALL as monotherapy; , adult patients with myelodysplastic / myeloproliferative diseases (MDS / MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; , adult patients with advanced hypereosinophilic syndrome (HES) and / or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRa rearrangement. , , , The effect of Glivec on the outcome of bone-marrow transplantation has not been determined. , , Glivec is indicated for: , , , the treatment of adult patients with Kit (CD 117)-positive unresectable and / or metastatic malignant gastrointestinal stromal tumours (GIST); , the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment; , the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and / or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of Glivec is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS / MPD, on haematological response rates in HES / CEL and on objective response rates in adult patients with unresectable and / or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Glivec in patients with MDS / MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,
Imatinib Koanaa is indicated for the treatment ofadult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. adult patients with relapsed or refractory Ph+ ALL as monotherapy. adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. The effect of Imatinib on the outcome of bone marrow transplantation has not been determined. Imatinib Koanaa is indicated forthe treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. In adult and paediatric patients, the effectiveness of Imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.
Imatinib Teva is indicated for the treatment ofAdult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr‑abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. Adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon‑alpha therapy, or in accelerated phase or blast crisis. Adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. Adult patients with relapsed or refractory Ph+ ALL as monotherapy. Adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. Adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. The effect of imatinib on the outcome of bone marrow transplantation has not been determined. Imatinib Teva is indicated forthe treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. The treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. Â
Imatinib Accord is indicated for the treatment of- adult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. - adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. - adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. - adult patients with relapsed or refractory Ph+ ALL as monotherapy. - adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. - adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. - adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. - the treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). - the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatmentThe effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.  Â
Imatinib Actavis is indicated for the treatment of: , , , paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment; , paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis; , adult patients with Ph+ CML in blast crisis; , adult patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy; , adult patients with relapsed or refractory Ph+ ALL as monotherapy; , adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; , adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFR rearrangement; , the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. , , , The effect of imatinib on the outcome of bone marrow transplantation has not been determined. , , Imatinib Actavis is indicated for: , , , In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. There are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. , ,
Imatinib medac is indicated for the treatment of: paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment; paediatric patients with Ph+CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase; adult and paediatric patients with Ph+CML in blast crisis; adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ALL) integrated with chemotherapy; adult patients with relapsed or refractory Ph+ALL as monotherapy; adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement; adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. The effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.
Imatinib Teva B. V. is indicated for the treatment of: , , , Paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. , Paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. , Adult patients with Ph+ CML in blast crisis. , Adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. , Adult patients with relapsed or refractory Ph+ ALL as monotherapy. ,  Adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. , Adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. , , , The effect of imatinib on the outcome of bone marrow transplantation has not been determined. , , Imatinib Teva B. V. is indicated for: , , , The treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). , The adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. , The treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. There are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,
Treatment of acute lymphoblastic leukaemia, Treatment of chronic myeloid leukaemia
Imatinib mesylate (Imatinib) is an oral tyrosine kinase inhibitor that initially received FDA approval for chronic myelogenous leukemia in 2001. Subsequently, it has received approval to treat several other oncologic conditions. Currently, FDA-approved indications include:

Livertox Summary

Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST), both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal. It can also cause reactivation of hepatitis B.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

Pharmacology

Imatinib is an antineoplastic agent and a 2-phenylaminopyrimidine derivative that is used to treat chronic myelogenous leukemia. It works as a specific inhibitor of a number of tyrosine kinase enzymes. Chronic myelogenous leukemia is associated with the Philadelphia chromosome promoting the generation of BCR-ABL mutation, which results from the combination of two genes, known as BCR and ABL. BCR-ABL generates a fusion protein that acts as a constitutively active tyrosine kinase and imatinib works to inhibit this constitutive enzymatic activity.
Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE01
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE01 - Imatini

Mechanism of Action

Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML.Although the function of normal BCR is still unclear, ABL activation is overexpressed in various tumors and is heavily implicated in cancer cells growth and survival. Imatinib inhibits the BCR-ABL protein by binding to the ATP pocket in the active site, thus preventing downstream phosphorylation of target protein. Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-Kit, and inhibits PDGF- and SCF-mediated cellular events. In vitro, imatinib inhibits proliferation and induces apoptosis in GIST cells, which express an activating c-Kit mutation.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

152459-95-5

Absorption Distribution and Excretion

Imatinib is well absorbed after oral administration with Cmax achieved within 2-4 hours post-dose. Mean absolute bioavailability is 98%. Mean imatinib AUC increases proportionally with increasing doses ranging from 25 mg to 1,000 mg. There is no significant change in the pharmacokinetics of imatinib on repeated dosing, and accumulation is 1.5- to 2.5-fold at a steady state when Gleevec is dosed once daily.
Imatinib elimination is predominately in the feces, mostly as metabolites. Based on the recovery of compound(s) after an oral 14C-labeled dose of imatinib, approximately 81% of the dose was eliminated within 7 days, in feces (68% of dose) and urine (13% of dose). Unchanged imatinib accounted for 25% of the dose (5% urine, 20% feces), the remainder being metabolites.
Population pharmacokinetics in adult CML patients estimated the steady-state volume of distribution of imatinib to be 295.0 ± 62.5 L.At a dose of 340 mg/m2, the volume of distribution of imatinib in pediatric patients was calculated to be 167 ± 84 L.
Typically, clearance of imatinib in a 50-year-old patient weighing 50 kg is expected to be 8 L/h, while for a 50-year-old patient weighing 100 kg the clearance will increase to 14 L/h. The inter-patient variability of 40% in clearance does not warrant initial dose adjustment based on body weight and/or age but indicates the need for close monitoring for treatment-related toxicities.

Metabolism Metabolites

CYP3A4 is the major enzyme responsible for the metabolism of imatinib. Other cytochrome P450 enzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role in its metabolism. The main circulating active metabolite in humans is the N-demethylated piperazine derivative, formed predominantly by CYP3A4. It shows in vitro potency similar to the parent imatinib.
Imatinib has known human metabolites that include N-desmethylimatinib.

Wikipedia

Imatinib

Biological Half Life

Following oral administration in healthy volunteers, the elimination half-lives of imatinib and its major active metabolite, the N-desmethyl derivative (CGP74588), are approximately 18 and 40 hours, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> imatinib -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Protein kinase inhibitors, Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 09-12-2023
Deininger MW, Druker BJ: Specific targeted therapy of chronic myelogenous leukemia with imatinib. Pharmacol Rev. 2003 Sep;55(3):401-23. Epub 2003 Jul 17. [PMID:12869662]
Vigneri P, Wang JY: Induction of apoptosis in chronic myelogenous leukemia cells through nuclear entrapment of BCR-ABL tyrosine kinase. Nat Med. 2001 Feb;7(2):228-34. [PMID:11175855]
Droogendijk HJ, Kluin-Nelemans HJ, van Doormaal JJ, Oranje AP, van de Loosdrecht AA, van Daele PL: Imatinib mesylate in the treatment of systemic mastocytosis: a phase II trial. Cancer. 2006 Jul 15;107(2):345-51. [PMID:16779792]
Lassila M, Allen TJ, Cao Z, Thallas V, Jandeleit-Dahm KA, Candido R, Cooper ME: Imatinib attenuates diabetes-associated atherosclerosis. Arterioscler Thromb Vasc Biol. 2004 May;24(5):935-42. Epub 2004 Feb 26. [PMID:14988091]
Reeves PM, Bommarius B, Lebeis S, McNulty S, Christensen J, Swimm A, Chahroudi A, Chavan R, Feinberg MB, Veach D, Bornmann W, Sherman M, Kalman D: Disabling poxvirus pathogenesis by inhibition of Abl-family tyrosine kinases. Nat Med. 2005 Jul;11(7):731-9. Epub 2005 Jun 26. [PMID:15980865]
FDA Approved Drug Products: Gleevec (Imatinib) Oral Tablet
Degterev et al. Identification of RIP1 kinase as a specific cellular target of necrostatins Nature Chemical Biology, doi: 10.1038/nchembio.83, published online 13 April 2008. http://www.nature.com/naturechemicalbiology
Apsel et al. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases Nature Chemical Biology, doi: 10.1038/nchembio.117, published online 12 October 2008 http://www.nature.com/naturechemicalbiology
Simard et al. A new screening assay for allosteric inhibitors of cSrc Nature Chemical Biology, doi: 10.1038/nchembio.162, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Morgan et al. Chemical reprogramming of Caenorhabditis elegans germ cell fate Nature Chemical Biology, doi: 10.1038/nchembio.282, published online 20 December 2009 http://www.nature.com/naturechemicalbiology

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